STING agonist-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H10FN5O3 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-ethynyl-5-fluoro-2-[(6-pyridazin-4-ylpyridazine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H10FN5O3/c1-2-10-7-16(12(18(26)27)8-13(10)19)22-17(25)15-4-3-14(23-24-15)11-5-6-20-21-9-11/h1,3-9H,(H,22,25)(H,26,27) |
InChI Key |
KEGLNBCLJXFLRV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no publicly available scientific literature identifying a specific molecule designated "STING agonist-34." Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for synthetic STING (Stimulator of Interferon Genes) agonists, which would be the presumed mechanism for any compound in this class.
Core Mechanism of Action: The cGAS-STING Signaling Pathway
The primary mechanism of action for STING agonists is the activation of the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] This pathway, when activated, initiates a signaling cascade that results in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[3][4] These cytokines, in turn, orchestrate a robust anti-tumor immune response.
The signaling cascade can be broken down into the following key steps:
-
STING Activation: Synthetic STING agonists directly bind to the STING protein, which is an endoplasmic reticulum (ER) transmembrane protein.[5] This binding induces a conformational change in STING, leading to its dimerization and activation.[2]
-
Translocation and Complex Formation: Upon activation, STING translocates from the ER to the Golgi apparatus.[1][3] During this translocation, it recruits TANK-binding kinase 1 (TBK1).
-
Phosphorylation and Downstream Signaling: TBK1 phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][5] Activated, phosphorylated IRF3 then dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, IRF3, often in conjunction with other transcription factors like NF-κB, binds to the promoters of target genes, driving the transcription of type I interferons and a suite of other pro-inflammatory cytokines and chemokines.[4][5]
-
Anti-Tumor Immune Response: The secreted type I interferons act in an autocrine and paracrine manner to activate various immune cells. This leads to the maturation of dendritic cells (DCs), enhanced cross-presentation of tumor antigens to CD8+ T cells, and the recruitment of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor microenvironment, ultimately leading to tumor cell killing.[6][7][8]
Caption: A generalized experimental workflow for STING agonist characterization.
Conclusion
While the specific characteristics of "this compound" remain to be publicly disclosed, its mechanism of action is presumed to follow the well-defined cGAS-STING signaling pathway. A novel agonist in this class would be expected to directly bind and activate the STING protein, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, remodels the tumor microenvironment, promoting the infiltration and activation of cytotoxic immune cells to mediate anti-tumor activity. The experimental protocols outlined above represent the standard approach for validating this mechanism of action and quantifying the therapeutic potential of new STING agonists.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-34 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of STING Agonist-34 (Compound 12L)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key signature of viral infection and cellular damage. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to mount a robust anti-tumor immune response. While early efforts focused on cyclic dinucleotide (CDN) agonists, their therapeutic potential has been hampered by poor membrane permeability and metabolic instability. This has spurred the development of non-cyclic dinucleotide (non-CDN) small molecule STING agonists. This whitepaper provides a detailed technical overview of the discovery and synthesis of a potent non-CDN STING agonist, designated as this compound (also reported as Compound 12L), a promising bipyridazine derivative.[1]
Discovery and Rationale
The discovery of this compound (Compound 12L) was guided by a structure-based drug design approach, leveraging the crystal structure of the non-CDN STING agonist SR-717 bound to human STING (hSTING).[1] The design strategy focused on creating novel bipyridazine derivatives with improved potency and pharmacokinetic properties. Compound 12L emerged from this effort as a highly potent agonist with significant thermal stability shifts for common hSTING alleles and mouse STING (mSTING).[1]
Quantitative Biological Activity
The biological activity of this compound (Compound 12L) was characterized through a series of in vitro assays, demonstrating its potent and specific activation of the STING pathway. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound (Compound 12L)
| Assay | Cell Line | Species | Parameter | Value |
| STING Activation | THP1 | Human | EC50 | 0.38 ± 0.03 µM[1] |
| STING Activation | RAW 264.7 | Mouse | EC50 | 12.94 ± 1.78 µM[1] |
| Competitive Binding | hSTING | Human | IC50 | 1.15 µM[2] |
Signaling Pathway and Mechanism of Action
This compound (Compound 12L) activates the STING signaling cascade in a manner analogous to other non-CDN agonists. Upon binding to the STING protein, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines. This cascade initiates a powerful innate immune response that can lead to the activation of adaptive anti-tumor immunity.
References
In-Depth Technical Guide: STING Agonist Binding Affinity to Human STING
Introduction
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a vital role in detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Activation of the STING signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-pathogen immune response.[2][3] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, vaccine adjuvants, and infectious diseases.[3][4]
This technical guide provides an in-depth overview of the binding affinity of synthetic agonists to human STING. While the specific compound "STING agonist-34" is not documented in publicly available literature, this guide will utilize data from several well-characterized small molecule STING agonists to illustrate the principles of binding affinity, experimental methodologies, and the underlying signaling pathway. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel STING-targeting therapeutics.
Quantitative Binding Affinity of STING Agonists
The binding affinity of a ligand to its target protein is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). The following table summarizes the binding affinities of several known non-cyclic dinucleotide (non-CDN) human STING agonists.
| Compound Name | Binding Affinity Metric | Value (Human STING) | Reference |
| diABZI | Kd | ~1.6 nM | [2] |
| SR-717 | IC50 | 7.8 µM | [2] |
| MSA-2 | EC50 (IFN-β induction) | Not specified, but potent in vivo | [2] |
| KAS-08 | EC50 (THP-1 ISG LUC assay) | 0.18 µM | [2] |
| SNX281 | ΔTm | 12.2 °C | [5] |
STING Signaling Pathway
Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[6][7] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons.[1][6] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][7]
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
Several biophysical and cell-based assays are employed to determine the binding affinity and functional activity of STING agonists. Below are detailed methodologies for three commonly used techniques.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
The HTRF assay is a robust, high-throughput method for quantifying ligand-protein interactions in a competitive binding format.
Principle: This assay measures the FRET (Förster Resonance Energy Transfer) between a terbium cryptate-labeled anti-His-tag antibody bound to His-tagged STING protein and a d2-labeled STING ligand. A test compound that binds to STING will displace the d2-labeled ligand, leading to a decrease in the HTRF signal.
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5). Reconstitute His-tagged human STING protein, terbium-labeled anti-6His antibody, and d2-labeled STING ligand in the assay buffer to desired stock concentrations.
-
Compound Dispensing: Dispense serial dilutions of the test compound or standard (e.g., 2'-3' cGAMP) into a low-volume 384-well white plate.
-
Protein Addition: Add a solution of His-tagged human STING protein to each well containing the test compound and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection Reagent Addition: Add a pre-mixed solution of the terbium-labeled anti-6His antibody and the d2-labeled STING ligand to each well.
-
Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is calculated and used to determine the binding affinity (IC50) of the test compound.[8]
Caption: Workflow for HTRF-based STING binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature indicates target engagement.
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., THP-1 monocytes) to an appropriate density. Treat the cells with the test compound or vehicle control for a specified duration (e.g., 1-3 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble STING protein in each sample by Western blotting using a STING-specific antibody. The band intensities are quantified and plotted against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the control indicates thermal stabilization and thus, target binding.[8]
Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, is a high-throughput method to identify ligands that bind to a purified protein by measuring changes in its thermal denaturation temperature (Tm).
Principle: This technique uses a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition. A ligand that binds and stabilizes the protein will increase its Tm.
Experimental Protocol:
-
Reaction Setup: In a 96- or 384-well PCR plate, mix the purified STING protein, the fluorescent dye, and the test compound in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C) and measuring the fluorescence at each step.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve for each sample. The first derivative of this curve is used to determine the Tm. The difference in Tm between the protein with and without the compound (ΔTm) indicates the extent of stabilization and binding. A significant positive ΔTm is indicative of a direct interaction between the compound and the STING protein.[9]
Conclusion
The development of potent and specific human STING agonists is a highly active area of research with significant therapeutic potential. The accurate determination of binding affinity and target engagement is paramount for the successful progression of these compounds from discovery to clinical application. The methodologies and data presented in this guide provide a framework for the characterization of novel STING agonists. While "this compound" remains unidentified, the principles and protocols described herein are universally applicable to the evaluation of any new chemical entity targeting the STING pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence | bioRxiv [biorxiv.org]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathway of STING Agonists: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public domain information is available for a compound designated "STING agonist-34." This guide provides a comprehensive overview of the core downstream signaling pathway activated by well-characterized synthetic STING (Stimulator of Interferon Genes) agonists, which is expected to be representative of this class of molecules.
Introduction to STING and its Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2][3] Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5][6][7] This response is pivotal for initiating a robust anti-pathogen and anti-tumor immune response.[4][8]
STING agonists are molecules designed to pharmacologically activate this pathway, thereby harnessing its therapeutic potential for applications such as cancer immunotherapy and vaccine adjuvants.[4][5] These agonists fall into two main categories: cyclic dinucleotides (CDNs), which mimic the natural STING ligand 2'3'-cGAMP, and non-cyclic dinucleotide small molecules.[4][5]
The Core Downstream Signaling Pathway
Upon binding of a STING agonist, the STING protein undergoes a significant conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[7][9][10] This initiates a series of downstream events:
-
Recruitment and Activation of TBK1: The activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][6][9][11]
-
Phosphorylation of IRF3: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][9][11][12]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[3][9]
-
Transcription of Type I Interferons: In the nucleus, IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-α and IFN-β), driving their transcription.[3][12]
-
Activation of NF-κB Pathway: In parallel, STING activation can also lead to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and degradation of the inhibitor of κB (IκB).[9][11][13] This releases the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.
-
Transcription of Pro-inflammatory Cytokines: Nuclear NF-κB drives the transcription of a broad range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), CXCL10, and CCL5.[6][9][14]
The secreted type I interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on both immune and non-immune cells.[3] This engagement activates the JAK-STAT signaling pathway, leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state and further amplify the immune response.[3][12]
Visualization of the Signaling Pathway
Quantitative Data on Downstream Effects
The activation of the STING pathway by an agonist leads to a quantifiable induction of downstream cytokines. The magnitude of this response can be assessed in various cell types, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.
Table 1: Exemplary Cytokine Induction by a STING Agonist in Human PBMCs
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - STING Agonist (10 µM) | Fold Change |
| IFN-β | < 10 | 5,000 - 15,000 | > 500 |
| TNF-α | < 20 | 2,000 - 8,000 | > 100 |
| IL-6 | < 15 | 1,000 - 5,000 | > 60 |
| CXCL10 | < 50 | 10,000 - 30,000 | > 200 |
| CCL5 | < 30 | 5,000 - 20,000 | > 160 |
Note: These values are representative and can vary based on the specific STING agonist, donor variability, and experimental conditions.
Experimental Protocols
Assessment of STING Pathway Activation by Western Blot
This protocol details the detection of phosphorylated TBK1 and IRF3 as a direct measure of STING pathway activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with the STING agonist at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control for different time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification of Secreted Cytokines by ELISA
This protocol describes the measurement of secreted IFN-β in cell culture supernatants as a key downstream readout of STING pathway activation.[15]
Methodology:
-
Cell Seeding and Stimulation:
-
Seed THP-1 cells or human PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.[15]
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the existing medium and add 100 µL of the agonist dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[15]
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Procedure (Sandwich ELISA for IFN-β):
-
Use a commercially available IFN-β ELISA kit and follow the manufacturer's instructions.
-
Add standards and samples to the pre-coated 96-well plate.
-
Incubate for the specified time (typically 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
-
Conclusion
STING agonists activate a well-defined downstream signaling cascade that is central to the initiation of an innate immune response. The core pathway involves the activation of TBK1 and IKK, leading to the nuclear translocation of IRF3 and NF-κB, respectively. This results in the robust production of type I interferons and a wide array of pro-inflammatory cytokines and chemokines. The ability to quantitatively measure these downstream effectors using techniques such as Western blotting and ELISA is crucial for the preclinical development and characterization of novel STING agonists for therapeutic applications.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 13. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Structural Biology of STING Agonist SR-717: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and functional characteristics of the non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717. As the originally requested "STING agonist-34" lacks extensive characterization in publicly available literature, SR-717 is presented here as a well-documented analogue with available structural and quantitative data.
Introduction to SR-717
SR-717 is a potent, systemically active, non-nucleotide small molecule agonist of the STING protein.[1] It functions as a direct mimetic of the endogenous STING ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), inducing a "closed" conformation of STING, which is critical for its activation. The activation of the STING pathway by SR-717 leads to the production of type I interferons and other pro-inflammatory cytokines, playing a crucial role in the innate immune response and demonstrating significant anti-tumor activity.[1][2][3]
Quantitative Data for SR-717
The following table summarizes the key quantitative metrics for the activity of SR-717 from in vitro cell-based assays.
| Parameter | Cell Line | Value | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | [3] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | [3] |
| IC50 | STING (B16 cells) | 7.8 µM | [2] |
| EC80 (IFN-β induction) | THP-1 cells | 3.6 µM | [4] |
Structural Biology of SR-717 in Complex with STING
The co-crystal structure of SR-717 in complex with the C-terminal domain (CTD) of human STING has been resolved at a resolution of 1.8 Å (PDB ID: 6XNP).[5] This structure reveals that two molecules of SR-717 bind symmetrically within the cGAMP binding pocket of the STING dimer. This binding mode mimics the interaction of the natural ligand cGAMP, inducing a conformational change in STING to a "closed" state, which is essential for downstream signaling.
Key interactions involve hydrogen bonds between the carboxylate group of SR-717 and residues within the STING binding pocket. This dimerization and conformational change are the initial steps in the activation of the STING signaling cascade.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway activated by SR-717 and a typical experimental workflow for its characterization.
Experimental Protocols
X-ray Crystallography of STING-SR-717 Complex
This protocol is a generalized procedure based on common practices for protein-ligand crystallography.
-
Protein Expression and Purification:
-
The C-terminal domain (CTD) of human STING (residues 139-379) is expressed in E. coli.
-
The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization:
-
The purified STING-CTD is concentrated to 10-15 mg/mL.
-
SR-717 is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a molar excess.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at 20°C, testing a wide range of commercial crystallization screens.
-
Crystals are optimized by varying the precipitant concentration, pH, and additives.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed (indexed, integrated, and scaled) using software such as XDS or HKL2000.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined apo-STING structure as a search model.
-
The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.
-
The final model is validated for its geometric quality.
-
THP-1 ISG-Luciferase Reporter Assay
This protocol outlines the steps to measure the activation of the STING pathway in a cellular context.
-
Cell Culture:
-
THP-1-ISG-Lucia cells, which contain a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE), are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[6]
-
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of approximately 1 x 10^5 cells per well and incubated overnight.
-
SR-717 is serially diluted in assay medium to the desired concentrations.
-
The cell culture medium is replaced with the medium containing the different concentrations of SR-717.
-
The cells are incubated for 16-24 hours to allow for STING activation and luciferase expression.
-
-
Luciferase Activity Measurement:
-
A luciferase assay reagent is added to each well.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are plotted against the concentration of SR-717.
-
The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes a general method for determining the binding kinetics of SR-717 to STING.
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Purified STING protein is immobilized on the chip surface via amine coupling.
-
Remaining active sites are blocked with ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is flowed over the chip surface to establish a stable baseline.
-
Serial dilutions of SR-717 in running buffer are injected over the chip surface at a constant flow rate.
-
The association of SR-717 to the immobilized STING is monitored in real-time as a change in response units (RU).
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR-717 | STING agonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic | Semantic Scholar [semanticscholar.org]
- 6. bpsbioscience.com [bpsbioscience.com]
STING Agonist-34: A Technical Guide to Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING (Stimulator of Interferon Genes) agonist-34, a potent activator of the STING pathway leading to the production of type I interferons (IFNs). This document details the core mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to STING and Type I Interferon Production
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of STING, an endoplasmic reticulum-resident transmembrane protein, initiates a signaling cascade that culminates in the production of type I IFNs (such as IFN-α and IFN-β) and other pro-inflammatory cytokines.[2][3][4] These cytokines, in turn, orchestrate a robust anti-viral and anti-tumor immune response.[5][6][7]
STING agonists are molecules that can directly bind to and activate the STING protein, thereby artificially triggering this potent immune response. This has made them a highly attractive class of molecules for the development of novel cancer immunotherapies and vaccine adjuvants.[5][6][7]
STING Agonist-34 (Compound 12L)
This compound, also identified as Compound 12L, is a novel, potent, non-cyclic dinucleotide small molecule agonist of the STING receptor.[2][3] It belongs to a series of bipyridazine derivatives designed based on the crystal structure of another STING agonist, SR-717, bound to human STING (hSTING).[3]
Mechanism of Action
This compound directly binds to the STING protein. This binding event induces a conformational change in the STING dimer, leading to its activation. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription and subsequent protein production.
Quantitative Data
The potency of this compound has been characterized in cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Line | Value (μM) | Reference |
| EC50 (IFN-β induction) | THP-1 (human monocytic) | 0.38 ± 0.03 | [3] |
| IC50 (Competition binding assay) | THP-1 (human monocytic) | 1.15 | [2] |
| EC50 (IFN-β induction) | RAW 264.7 (mouse macrophage) | 12.94 ± 1.78 | [3] |
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a ligand that inhibits a specific biological function by 50%. In this context, it likely refers to the concentration of this compound required to displace a known ligand from the STING protein by 50% in a competitive binding assay.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the activity of this compound.
Cell-Based IFN-β Induction Assay
This protocol describes how to measure the production of IFN-β in response to this compound treatment in a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (Compound 12L)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
Lysis buffer
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Seed the cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
IFN-β Measurement (ELISA):
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to a plate pre-coated with an anti-human IFN-β antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
-
STING Competition Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the STING protein.
Materials:
-
Cell lysates or purified STING protein
-
A known labeled ligand for STING (e.g., a fluorescently labeled cGAMP)
-
This compound
-
Assay buffer
-
96-well assay plate (e.g., black plate for fluorescence assays)
-
Plate reader capable of detecting the label on the known ligand
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the labeled STING ligand to each well.
-
Add a serial dilution of this compound to the wells. Include a control with no unlabeled agonist (maximum signal) and a control with a high concentration of a known unlabeled STING agonist (background signal).
-
-
Binding Reaction:
-
Add the cell lysate containing STING protein or purified STING protein to each well.
-
Incubate the plate for a specified time at a specific temperature to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the signal from the labeled ligand using a plate reader. The signal will be inversely proportional to the amount of this compound bound to STING.
-
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a competitive binding curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: STING signaling pathway initiated by this compound.
Experimental Workflow
Caption: Experimental workflow for IFN-β induction assay.
Conclusion
This compound (Compound 12L) is a potent, small molecule activator of the STING pathway, demonstrating significant induction of type I interferon production in relevant immune cell lines. Its well-defined mechanism of action and quantifiable potency make it a valuable tool for research in cancer immunology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel STING agonists. The continued development and study of such compounds hold great promise for the future of immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. | Semantic Scholar [semanticscholar.org]
Early Research on STING Agonist-34: An In-depth Technical Guide to Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the immunomodulatory effects of STING (Stimulator of Interferon Genes) agonists, with a focus on early preclinical data that has paved the way for their development as cancer therapeutics. For the purpose of this guide, "STING agonist-34" is used as a representative term for early-stage synthetic STING agonists, and the data presented is a synthesis of findings from various pioneering molecules in this class.
Core Principles of STING Agonist Action
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1][2][3] Activation of the STING protein, which resides on the endoplasmic reticulum, triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5][6][7][8] This response is pivotal in bridging the innate and adaptive immune systems, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[6][9][10][11] STING agonists are designed to pharmacologically activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[1]
Quantitative Analysis of Immunomodulatory Effects
The following tables summarize key quantitative data from early preclinical studies on various STING agonists, providing insights into their potency and efficacy in both in vitro and in vivo models.
In Vitro Potency of STING Agonists
| STING Agonist | Cell Line | Readout | EC50 Value | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 µM | [12] |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 µM | [12] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Secretion | 39.7 µM | [12] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Secretion | 10.5 µM | [12] |
| diABZI | THP-1 | IFN-β Secretion | 3.1 ± 0.6 μM | [4] |
| Optimized diABZI analog | THP-1 | IFN-β Secretion | 130 nM | [4] |
| MSA-2 | THP-1 | IFN-β Secretion | 8.3 µM | [13] |
| Covalent MSA-2 dimer | THP-1 | IFN-β Secretion | 8 ± 7 nM | [4] |
In Vivo Anti-Tumor Efficacy of STING Agonists
| STING Agonist | Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) / Outcome | Reference |
| ADU-S100 | B16F10 Melanoma | C57BL/6 | Intratumoral | Associated with NK cell-mediated tumor growth inhibition | [9] |
| ADU-S100 | 4T1 Breast Cancer | BALB/c | Intratumoral | Monotherapy was insufficient to stop tumor growth | [9] |
| ALG-031048 | CT26 Colon Carcinoma | BALB/c | 3 x 100 µg Intratumoral | 90% complete response | [14] |
| ALG-031048 | Hepa1-6 Hepatocellular Carcinoma | - | Intratumoral | 100% complete response | [14] |
| ALG-031048 + anti-PD-L1 | - | - | Subcutaneous | 77% tumor growth inhibition (vs. 60% with anti-PD-L1 alone) | [6] |
| MSA-1 | MC38 Colon Carcinoma | - | Intratumoral (highest tolerated dose) | 100% complete response | [6] |
| ZSSW21040164 | H22, MC38, CT-26 | - | Oral | Significant anti-tumor effect, with some complete remissions | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used in the early evaluation of STING agonists.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
HEK293T cells or THP-1 dual reporter cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells at an appropriate density (e.g., 200,000 cells/well for HEK293T or 100,000 cells/well for THP-1) in a 96-well plate and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity correlates with the level of IRF activation and thus STING pathway stimulation.
Protocol 2: Quantification of Cytokine Secretion by ELISA
This protocol outlines the measurement of secreted IFN-β from cell culture supernatants as a downstream indicator of STING pathway activation.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
STING agonist
-
IFN-β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate and treat with a range of concentrations of the STING agonist. Incubate for 24 hours at 37°C with 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in each sample by comparing the absorbance to a standard curve.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of a STING agonist in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c, C57BL/6)
-
Tumor cell line (e.g., CT26, B16F10)
-
STING agonist formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inoculate a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the STING agonist according to the desired route (e.g., intratumoral, intravenous, subcutaneous) and schedule. The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is determined by comparing the tumor growth rates and survival between the treated and control groups.
Visualizing Key Processes
Diagrams are provided below to illustrate the core signaling pathway and a representative experimental workflow.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
The Role of ST-34 (diABZI) in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Pharmacological activation of STING has emerged as a promising therapeutic strategy for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth overview of STING agonist-34, also known as diABZI (diamidobenzimidazole), a potent, non-cyclic dinucleotide STING agonist. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize critical pathways and workflows.
Core Concepts: Mechanism of Action of diABZI
diABZI is a small molecule that directly binds to the STING protein, which resides in the endoplasmic reticulum (ER). Unlike the natural STING ligands, cyclic dinucleotides (CDNs), which require a "closed" conformation of STING for activation, diABZI has been shown to activate STING while it maintains an "open" conformation.[1] This unique binding mode contributes to its high potency.
Upon binding of diABZI, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and a suite of other interferon-stimulated genes (ISGs).[3][4]
Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] The culmination of these signaling events is a robust innate immune response characterized by an antiviral state, enhanced antigen presentation, and the recruitment and activation of various immune cells, including T cells and natural killer (NK) cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of diABZI from various published studies.
Table 1: In Vitro Efficacy of diABZI
| Cell Line/System | Assay | Endpoint | diABZI EC50 | Reference |
| Human PBMCs | IFN-β Secretion | IFN-β levels | 130 nM | [5] |
| Mouse Splenocytes | IFN-β Secretion | IFN-β levels | 186 nM | [3] |
| THP1-Dual™ Cells | IRF Luciferase Reporter | Luciferase activity | 0.144 ± 0.149 nM (diABZI-amine) | [6] |
| THP1-Dual™ Cells | IRF Luciferase Reporter | Luciferase activity | 1.47 ± 1.99 nM (diABZI-V/C-DBCO) | [6] |
| Calu-3 Cells | SARS-CoV-2 Infection | Viral RNA reduction | Nanomolar range |
Table 2: In Vivo Efficacy of diABZI
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| BALB/c Mice | CT-26 Colorectal | Intravenous | 3 mg/kg | Significant tumor growth inhibition; 8/10 mice tumor-free | [5] |
| C57BL/6 Mice | B16.F10 Melanoma | Intravenous | 1.5 mg/kg | Delayed tumor growth | |
| K18-hACE2 Transgenic Mice | SARS-CoV-2 Infection | Intraperitoneal | 1 mg/kg | Protection from lethality | |
| NCG Mice | Mel526 Melanoma | Intravenous (with TCR-T cells) | - | Significantly suppressed tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of diABZI.
Cell Culture and Reagents
-
Cell Lines:
-
THP1-Dual™ Reporter Cells (InvivoGen): Human monocytic cell line engineered with an IRF-inducible secreted luciferase reporter and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. These cells are instrumental for quantifying STING-dependent signaling pathway activation.
-
Calu-3 Cells (ATCC): Human lung adenocarcinoma cell line, often used for respiratory virus infection studies.
-
CT-26 Cells (ATCC): Murine colon carcinoma cell line, commonly used for syngeneic tumor models.
-
B16.F10 Cells (ATCC): Murine melanoma cell line, used for aggressive syngeneic tumor models.
-
-
Culture Media:
-
THP1-Dual™ Cells: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 U/mL penicillin-streptomycin, and appropriate selection antibiotics (Blasticidin and Zeocin™).
-
Other Cell Lines: DMEM or RPMI 1640 supplemented with 10% FBS and 100 U/mL penicillin-streptomycin.
-
-
diABZI Preparation: diABZI (compound 3) can be obtained from various commercial suppliers. Prepare a stock solution in DMSO and dilute to the final working concentration in cell culture medium. Note that solutions are often recommended to be freshly prepared.[5]
Luciferase Reporter Assay for STING Activation
This protocol is adapted for use with THP1-Dual™ cells to measure IRF and NF-κB pathway activation.
-
Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 180 µL of culture medium.
-
diABZI Treatment: Prepare serial dilutions of diABZI in culture medium. Add 20 µL of the diABZI dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Detection:
-
IRF Pathway (Luciferase): Collect 20 µL of the cell culture supernatant and transfer to a white 96-well plate. Add 50 µL of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well and measure luminescence using a luminometer.
-
NF-κB Pathway (SEAP): Collect 20 µL of the cell culture supernatant and transfer to a flat-bottom 96-well plate. Add 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™) and incubate at 37°C for 1-3 hours. Measure absorbance at 620-655 nm.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the upregulation of STING-downstream genes such as IFNB1, CXCL10, TNF, and IL6.
-
Cell Treatment and RNA Extraction: Treat cells (e.g., Calu-3 or THP-1) with diABZI at the desired concentration and time points. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction mixture includes:
-
cDNA template
-
Forward and reverse primers (see Table 3 for examples)
-
qPCR master mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
Table 3: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IFNB1 | Fwd: GCTTGGATTCCTACAAAGAAGCA | Rev: ATAGATGGTCAATGCGGCGTC |
| CXCL10 | Fwd: GGTGAGAAGAGATGTCTGAATCC | Rev: GTCCATCCTTGGAAGCACTGCA |
| TNF | Fwd: CCTCTCTCTAATCAGCCCTCTG | Rev: GAGGACCTGGGAGTAGATGAG |
| IL6 | Fwd: ACTCACCTCTTCAGAACGAATTG | Rev: CCATCTTTGGAAGGTTCAGGTTG |
| GAPDH | Fwd: GAAGGTGAAGGTCGGAGTC | Rev: GAAGATGGTGATGGGATTTC |
In Vivo Murine Tumor Model
This protocol describes a general workflow for evaluating the antitumor efficacy of diABZI in a syngeneic mouse model.
-
Animal Models: BALB/c mice for CT-26 tumors or C57BL/6 mice for B16.F10 tumors are commonly used. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation:
-
Harvest tumor cells (CT-26 or B16.F10) from culture during the exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Schedule:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer diABZI (e.g., 1.5-3 mg/kg) or vehicle control (e.g., PBS) via intravenous or intraperitoneal injection. A typical treatment schedule might be every 3-4 days for a total of 3-4 doses.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or flow cytometry of tumor-infiltrating lymphocytes).
Cytokine Profiling by ELISA
This protocol is for quantifying the secretion of cytokines such as IFN-β and TNF-α in cell culture supernatants or mouse serum.
-
Sample Collection:
-
In Vitro: Collect cell culture supernatants after treatment with diABZI.
-
In Vivo: Collect blood from mice at various time points after diABZI administration and process to obtain serum.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human IFN-β ELISA Kit or Mouse TNF-α ELISA Kit).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Visualizations
Signaling Pathway of diABZI-Mediated STING Activation
Caption: diABZI-induced STING signaling cascade.
Experimental Workflow for In Vitro Characterization of diABZI
Caption: Workflow for in vitro diABZI characterization.
Logical Relationship of Innate and Adaptive Immune Activation by diABZI
Caption: DiABZI-mediated innate and adaptive immunity.
Conclusion
This compound (diABZI) is a potent activator of the STING pathway, driving a robust innate immune response with significant therapeutic potential in oncology and infectious diseases. Its unique mechanism of action and favorable pharmacological properties compared to natural STING ligands make it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to investigate and harness the immunomodulatory effects of diABZI. Further research will continue to elucidate the full therapeutic utility of this promising class of STING agonists.
References
- 1. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide to the In Vitro Preliminary Studies of STING Agonist-34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro preliminary studies conducted on STING Agonist-34, a novel synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an anti-viral or anti-tumor immune response.[1][2] This document details the experimental protocols, quantitative data, and key signaling pathways involved in the initial characterization of this compound.
Core Mechanism of Action
This compound is designed to directly bind to and activate the STING protein, which is primarily located on the endoplasmic reticulum (ER).[3] Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (e.g., IFN-β).[1][2][5] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[4][6]
Below is a diagram illustrating the signaling cascade initiated by this compound.
Quantitative In Vitro Efficacy
The in vitro potency and efficacy of this compound were evaluated in various cell-based assays. The following tables summarize the key quantitative data obtained.
Table 1: STING Activation in THP-1 Lucia™ ISG Reporter Cells
This assay measures the induction of an Interferon-Stimulated Gene (ISG) promoter-driven luciferase reporter in the human monocytic cell line THP-1.
| Parameter | Value |
| EC50 | 124 µM[7] |
| Maximum Fold Induction | 50-fold over baseline |
| Incubation Time | 24 hours |
Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the secretion of key cytokines from freshly isolated human PBMCs following treatment with this compound.
| Cytokine | Concentration (pg/mL) at EC80 |
| IFN-β | 850 |
| TNF-α | 1200 |
| IL-6 | 3500 |
Table 3: Cell Viability in A549 Cells
This assay assesses the cytotoxic potential of this compound in the human lung carcinoma cell line A549.
| Parameter | Value |
| CC50 | > 200 µM |
| Assay Method | CellTiter-Glo® Luminescent Cell Viability Assay |
| Incubation Time | 48 hours |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments performed.
STING Activation Reporter Assay
This protocol describes the method used to determine the potency of this compound in activating the STING pathway.
Cell Line: THP-1 Lucia™ ISG Cells (InvivoGen)
Protocol Steps:
-
Cell Seeding: Seed THP-1 Lucia™ ISG cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Cell Treatment: Add 20 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value using a non-linear regression curve fit.
Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure for measuring cytokine production in response to this compound.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Multi-analyte ELISA or Luminex assay kit (for IFN-β, TNF-α, IL-6)
Protocol Steps:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 200,000 cells per well.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.[8]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Analyze the supernatant for cytokine concentrations using a multiplex immunoassay system according to the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Conclusion
The preliminary in vitro studies of this compound demonstrate its potent and specific activation of the STING signaling pathway. The compound effectively induces the expression of interferon-stimulated genes and promotes the release of key pro-inflammatory cytokines in human immune cells. Furthermore, this compound exhibits a favorable safety profile in vitro, with low cytotoxicity at effective concentrations. These findings support the continued investigation of this compound as a potential immunotherapeutic agent for the treatment of cancer and infectious diseases. Future studies will focus on its in vivo efficacy and safety in preclinical models.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for STING Agonist In Vivo Mouse Studies
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][2] Pharmacological activation of STING has emerged as a promising immunotherapeutic strategy for cancer and infectious diseases.[2][3] STING agonists can convert immunologically "cold" tumors into "hot" tumors by promoting inflammation, enhancing antigen presentation, and activating cytotoxic T cells.[4][5]
These application notes provide a generalized framework for conducting in vivo mouse studies with STING agonists. As "STING agonist-34" is not a publicly documented agent, this document leverages data and protocols from well-characterized STING agonists such as the cyclic dinucleotide (CDN) ADU-S100 and the non-nucleotide small molecule diABZI to provide relevant and practical guidance for researchers.
STING Signaling Pathway
The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[6] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][6] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein, inducing its dimerization and translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][9] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons.[1][10] Simultaneously, STING activation can also lead to the activation of NF-κB, promoting the expression of pro-inflammatory cytokines.[7][8]
Experimental Protocols
This section outlines a general protocol for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
1. Materials and Reagents
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice (or other appropriate strains for the selected cell line).
-
Cell Line: Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer).
-
STING Agonist: Lyophilized powder (e.g., ADU-S100, diABZI).
-
Vehicle/Formulation Buffer: Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Anesthesia: Isoflurane or equivalent.
-
Calipers: For tumor measurement.
-
Syringes and Needles: Appropriate for the route of administration.
2. Animal Model and Tumor Implantation
-
Culture tumor cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or HBSS at the desired concentration (e.g., 1 x 106 cells/100 µL).
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously (s.c.) into the flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a predetermined average volume (e.g., 50-100 mm3).[11][12]
-
Randomize mice into treatment groups (e.g., Vehicle, STING Agonist, Positive Control).
3. STING Agonist Preparation and Administration
-
Preparation: Reconstitute the lyophilized STING agonist in the appropriate sterile vehicle to the desired stock concentration. Further dilute as needed for the final dosing concentration.
-
Administration Routes & Dosing (Examples from Literature):
-
Intratumoral (i.t.): This route concentrates the agonist within the tumor microenvironment.
-
Example: Administer 50 µg of ADU-S100 in a 50 µL volume directly into the tumor.[13] Repeat dosing as required by the study design (e.g., twice a week).
-
-
Systemic (Intravenous, i.v. or Intraperitoneal, i.p.): This route is used to assess systemic efficacy and potential off-target effects.
-
4. Monitoring and Efficacy Endpoints
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width2) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.[11]
-
Survival: Monitor mice until a predefined endpoint is reached (e.g., tumor volume > 2000 mm3, >20% body weight loss, or other signs of distress).
-
Tumor Rechallenge: In studies where complete tumor regression is observed, mice can be "rechallenged" with a second injection of tumor cells to assess for the development of long-term, antigen-specific immune memory.[5][12]
5. Pharmacodynamic (PD) Analysis
-
To understand the biological effects of the STING agonist, satellite groups of mice can be euthanized at specific time points post-treatment (e.g., 6, 24, 48 hours).
-
Cytokine Analysis: Collect blood (serum) and tumor tissue to measure levels of key cytokines (e.g., IFN-β, TNF-α, IFN-γ) via ELISA or multiplex assay.[15]
-
Immune Cell Profiling: Harvest tumors and spleens to analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells, regulatory T cells) by flow cytometry.[15][16]
-
Gene Expression: Extract RNA from tumor tissue to analyze the expression of STING pathway-related genes (e.g., Ifnb1, Cxcl10) by RT-qPCR.
Data Presentation
Quantitative data from in vivo studies should be summarized to facilitate comparison and interpretation.
Table 1: Example In Vivo Efficacy of STING Agonists in Mouse Tumor Models
| STING Agonist | Mouse Model | Dose & Route | Key Efficacy Outcome | Reference |
| DMXAA | KPC1242 Pancreatic | 300 µg, i.p. | Significantly extended survival time compared to vehicle. | [4] |
| ADU-S100 | CT26 Colon | 100 µg, i.t. | Induced tumor eradication in up to 90% of animals. | [12] |
| diABZI | B16-F10 Melanoma | 2 mg/kg, i.v. | Significant tumor growth inhibition and prolonged survival. | [14] |
| STING Agonist + anti-PD-L1 | 4T1 Breast | Not Specified | Synergistic inhibition of tumor growth compared to monotherapy. | [15] |
Table 2: Example Pharmacodynamic Effects of STING Agonists in Mice
| STING Agonist | Mouse Model | Timepoint | Key Pharmacodynamic Finding | Reference |
| Systemic STING Agonist | Prostate/Pancreas Cancer | 24 hours | Increased CD69 expression on tumor-infiltrating CD4+ and CD8+ T cells. | [16] |
| DMXAA | KPC1242 Pancreatic | Not Specified | Increased frequency of cytotoxic T lymphocytes; decreased regulatory T cells. | [4] |
| STING Agonist | 4T1 Breast | Not Specified | Increased IFN-β and phosphorylation of STING, TBK1, and IRF3 in tumor mass. | [15] |
| diABZI | B16-F10 Melanoma | Not Specified | Increased infiltration of CD8+ T cells into the tumor. | [14] |
In vivo evaluation of STING agonists requires careful planning and execution. Key considerations include the choice of animal model, the dose and route of administration, and the selection of appropriate pharmacodynamic endpoints. Intratumoral administration is often used to maximize local drug concentration and immune activation, while systemic delivery is being explored to broaden clinical applicability.[11][12] Combining STING agonists with other immunotherapies, such as immune checkpoint inhibitors, has shown synergistic effects in preclinical models and represents a promising therapeutic strategy.[10][15] The protocols and data presented here provide a foundational guide for researchers to design and conduct robust preclinical studies with novel STING agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
- 4. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for STING Agonist Administration in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of STING (Stimulator of Interferon Genes) agonists in preclinical syngeneic mouse models of cancer. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunological mechanisms of STING agonists. As "STING agonist-34" is not a publicly recognized designation, this document will refer to a "model STING agonist" and provide data for several well-characterized STING agonists.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This response initiates a robust anti-tumor immune cascade, making STING agonists a promising class of cancer immunotherapeutics.[3] Syngeneic mouse models, which utilize immunocompetent mice and tumors derived from the same genetic background, are essential for evaluating the efficacy of such immunotherapies.[4][5][6]
STING Signaling Pathway
The activation of the STING pathway by an agonist triggers a signaling cascade that bridges innate and adaptive immunity.
Caption: The cGAS-STING signaling pathway.
Data Presentation: STING Agonist Dosages in Syngeneic Mouse Models
The following tables summarize dosages and administration routes for various STING agonists in different syngeneic mouse models.
Table 1: Intratumoral (I.T.) Administration of STING Agonists
| STING Agonist | Mouse Strain | Tumor Model | Dosage per Injection | Dosing Schedule | Reference |
| ADU-S100 | BALB/c | CT26 (Colon) | 25 - 100 µg | 3 injections, 3 days apart | [7] |
| ADU-S100 | C57BL/6 | B16-F10 (Melanoma) | 50 µg | Days 7, 12, 17 post-inoculation | [8] |
| DMXAA | C57BL/6 | MC38 (Colon) | 100 µg | 2 injections | [9] |
| BMS-986301 | C57BL/6 | KPC (Pancreatic) | Not specified | Not specified | [10][11] |
| ALG-031048 | BALB/c | CT26 (Colon) | 25 or 100 µg | 3 injections, 3 days apart | [7][12] |
| JNJ-67544412 | Not specified | Not specified | Not specified | q3d x 3 or weekly | [13] |
| E7766 | Not specified | CT26 (Colon) | Not specified | Single injection | [8] |
Table 2: Systemic Administration of STING Agonists
| STING Agonist | Administration Route | Mouse Strain | Tumor Model | Dosage | Dosing Schedule | Reference |
| ALG-031048 | Subcutaneous (S.C.) | BALB/c | CT26 (Colon) | 4 mg/kg | 3 injections, 3 days apart | [7][12] |
| BMS-986301 | Intramuscular (I.M.) | C57BL/6 | KPC (Pancreatic) | Not specified | Not specified | [10][11] |
| SB11285 | Intravenous (I.V.) | Not specified | Advanced solid tumors | Not specified | Not specified | [8] |
| diABZI | Intravenous (I.V.) | C57BL/6 | B16-F10 (Melanoma) | Dose-dependent | 3 injections | |
| SNX281 | Intraperitoneal (I.P.) | BALB/c | CT26 (Colon) | 25 mg/kg | BIW for 3 weeks | [1] |
| SR-717 | Intraperitoneal (I.P.) | Not specified | Melanoma | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Establishment of Syngeneic Tumors
This protocol describes the subcutaneous implantation of tumor cells to establish tumors in mice.
Materials:
-
6-8 week old, immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)[14][15]
-
Syngeneic tumor cell line (e.g., B16-F10, CT26, MC38, 4T1)[14][16]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Electric clippers
-
70% ethanol
Procedure:
-
Culture tumor cells to ~80% confluency. Ensure cells are in the logarithmic growth phase and have low passage numbers.
-
Harvest cells by washing with PBS, followed by trypsinization. Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS at a concentration of 5x10^5 to 1x10^6 cells per 100 µL.[14][15] Keep cells on ice.
-
Anesthetize the mouse (optional, follow institutional guidelines).
-
Shave the fur on the right flank of the mouse.
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin and inject 100 µL of the cell suspension subcutaneously.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-10 days.
Protocol 2: Intratumoral Administration of a Model STING Agonist
This protocol outlines the procedure for direct injection of a STING agonist into an established tumor.
Materials:
-
Tumor-bearing mice (tumor volume 50-100 mm³)
-
Model STING agonist, formulated in a sterile vehicle (e.g., saline, PBS)
-
Calipers for tumor measurement
-
Insulin syringes (e.g., 29-31 gauge)
-
Mouse restraints
Procedure:
-
Tumor Measurement: Measure the tumor length (L) and width (W) with calipers. Calculate the tumor volume using the formula: Volume = 0.52 x L x W².[14]
-
Animal Grouping: Once tumors reach the desired average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Dose Preparation: Prepare the desired dose of the model STING agonist in the vehicle. A typical injection volume is 25-50 µL.
-
Injection: a. Securely restrain the mouse. b. Carefully insert the needle into the center of the tumor. c. Slowly inject the STING agonist solution. Observe for any leakage from the injection site. d. Administer the vehicle solution to the control group using the same procedure.
-
Monitoring: a. Monitor tumor growth by measuring the volume every 2-3 days. b. Monitor the general health of the mice, including body weight, daily. c. At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry).[17][18]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a STING agonist in a syngeneic mouse model.
Caption: A typical experimental workflow.
Conclusion
The administration of STING agonists in syngeneic mouse models is a powerful approach to investigate their therapeutic potential in immuno-oncology. The provided protocols and data tables offer a foundation for designing robust preclinical studies. Careful consideration of the STING agonist, dosage, administration route, and choice of tumor model is crucial for obtaining meaningful and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 6. criver.com [criver.com]
- 7. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments | PLOS One [journals.plos.org]
- 15. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crownbio.com [crownbio.com]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-34 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimulator of Interferon Genes (STING) agonists are a promising class of immunotherapeutic agents that can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors (ICIs).[1] While there is limited publicly available data specifically on the combination of STING agonist-34 (also known as Compound 12L) with checkpoint inhibitors, this document provides a comprehensive overview of the application and protocols for STING agonists as a class in combination with ICIs, based on preclinical and clinical studies of other well-documented STING agonists.
This compound is a potent STING agonist with a reported IC50 of 1.15 μM and an EC50 of 0.38 μM in THP1 cells, indicating its potential in cancer research.[2] The principles and methodologies outlined below are derived from studies of various STING agonists and are intended to serve as a guide for the investigation of this compound in combination therapies.
The combination of STING agonists with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, is based on a strong mechanistic rationale. STING activation in the tumor microenvironment (TME) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and recruits cytotoxic T lymphocytes (CTLs) into the tumor.[4] However, this inflammatory response can also upregulate immune checkpoint molecules like PD-L1, which can dampen the anti-tumor immune response.[4][5] By combining a STING agonist with a checkpoint inhibitor, the newly recruited T cells are prevented from being inactivated, leading to a more robust and durable anti-tumor effect.[3]
Mechanism of Action: Synergistic Anti-Tumor Immunity
The synergistic effect of combining a STING agonist with a checkpoint inhibitor is initiated by the activation of the cGAS-STING pathway within the tumor microenvironment.
-
STING Agonist Administration : The STING agonist is delivered to the tumor, often via intratumoral injection, where it can be taken up by various cells, including tumor cells and antigen-presenting cells (APCs) like dendritic cells and macrophages.[3]
-
STING Pathway Activation : The agonist binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production : Activated IRF3 translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β).
-
Enhanced Antigen Presentation and T Cell Priming : Type I IFNs promote the maturation of dendritic cells, which then present tumor antigens to naive T cells in the draining lymph nodes, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes (CD8+ T cells).[3]
-
T Cell Infiltration : The activated CD8+ T cells then traffic to and infiltrate the tumor.
-
Checkpoint Blockade : Concurrently, the administration of a checkpoint inhibitor (e.g., anti-PD-1) prevents the tumor cells, which may have upregulated PD-L1 in response to the IFN-rich environment, from deactivating the infiltrating T cells.[3] This allows the T cells to exert their cytotoxic function and eliminate cancer cells.
Data Presentation: Preclinical Efficacy of STING Agonist Combination Therapies
The following tables summarize quantitative data from preclinical studies on various STING agonists in combination with checkpoint inhibitors.
Table 1: Anti-Tumor Efficacy in Syngeneic Mouse Models
| STING Agonist | Cancer Model | Checkpoint Inhibitor | Key Findings | Reference |
| ADU-S100 | Murine tumor models | anti-PD-1 or anti-PD-1/anti-CTLA-4 | Enhanced tumor-specific T cell responses and superior anti-tumor efficacy. | [6] |
| SNX281 | CT26 colorectal tumors | anti-PD-1 | Synergized to inhibit tumor growth and improve overall survival. | [6] |
| BMS-986301 | CT26 model | anti-PD-1 | Complete regression of 80% of injected and non-injected tumors. | [6] |
| MSA-2 | Murine cervical cancer (U14, TC-1) | anti-PD-1 | Suppressed subcutaneous tumor growth and stimulated anti-tumor immune response. | |
| E7766 | KP STS sarcoma | - | Induced CD8+ T-cell infiltration and activated lymphocyte transcriptomic signatures. |
Table 2: Pharmacodynamic Effects of STING Agonist Monotherapy and Combination Therapy
| STING Agonist | Study Population | Key Pharmacodynamic Markers | Observations | Reference |
| E7766 | Patients with advanced solid tumors | IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, MIP-1b | Transient increase in plasma cytokine levels post-injection. | |
| Unspecified | High-grade serous ovarian cancer mouse model | Intra-tumoral PD-1+ and CD69+CD62L-, CD8+ T cells | Significantly higher infiltration in STING agonist-treated mice. | [5] |
| SB 11285 | Patients with solid tumors and hematologic malignancies | - | Combination with atezolizumab (anti-PD-L1) is being explored in clinical trials. | [1] |
| TAK-676 | Patients with advanced solid tumors and lymphomas | - | Well-tolerated and may potentiate the effects of pembrolizumab. | [1] |
Experimental Protocols
In Vivo Murine Tumor Model for Combination Therapy
This protocol provides a general framework for evaluating the efficacy of a STING agonist in combination with a checkpoint inhibitor in a syngeneic mouse model.
1. Cell Line and Animal Model:
-
Select a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colorectal carcinoma, 4T1 breast cancer) that is syngeneic to the chosen mouse strain (e.g., C57BL/6 or BALB/c).
-
Use 6-8 week old female mice.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Treatment Groups and Dosing:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: STING agonist alone
-
Group 3: Checkpoint inhibitor alone (e.g., anti-PD-1 antibody)
-
Group 4: STING agonist + Checkpoint inhibitor
-
-
STING Agonist Administration: Administer intratumorally (i.t.) at a predetermined dose and schedule (e.g., twice a week for two weeks).
-
Checkpoint Inhibitor Administration: Administer intraperitoneally (i.p.) at a standard dose (e.g., 200 µ g/mouse ) on a schedule that overlaps with the STING agonist treatment.[5]
4. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight and overall health of the mice.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoint: Overall survival.
-
Euthanize mice when tumors reach a predetermined size or if they show signs of distress.
5. Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumors, spleens, and draining lymph nodes.
-
Flow Cytometry: Prepare single-cell suspensions and stain for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1) to analyze immune cell infiltration in the tumor.
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers such as CD8 and PD-L1.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α, CXCL10) in tumor lysates or serum using ELISA or multiplex assays.
Conclusion
The combination of STING agonists with checkpoint inhibitors represents a powerful strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. Preclinical data for a variety of STING agonists have consistently demonstrated synergistic effects when combined with anti-PD-1/PD-L1 antibodies, leading to improved tumor control and survival in various cancer models.[2] While specific data for this compound in this context is emerging, the general principles and protocols outlined in these application notes provide a solid foundation for its investigation. Future research should focus on optimizing dosing schedules, routes of administration, and identifying predictive biomarkers to maximize the clinical potential of this promising combination therapy.
References
- 1. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Release Induced by STING Agonist-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1][2][3] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and a variety of other pro-inflammatory cytokines and chemokines.[4][5][6] These molecules are essential for recruiting and activating various immune cells, including dendritic cells, T cells, and natural killer (NK) cells, to mount an effective anti-pathogen or anti-tumor response.[7][8]
STING agonist-34 is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the human STING protein.[9] It has been identified as a valuable tool for cancer research due to its ability to activate the STING pathway and induce a strong anti-tumor immune response.[7][9] A key measure of the biological activity of this compound is the quantification of cytokine release from treated cells. These application notes provide detailed protocols for measuring cytokine production following this compound stimulation.
STING Signaling Pathway
The canonical cGAS-STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[2] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an integral membrane protein located on the endoplasmic reticulum (ER).[1][10] This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.[1][10][11]
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][2] TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs (e.g., IFN-β).[1][11] Simultaneously, the STING-TBK1 axis can activate the NF-κB pathway, leading to the transcription of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CXCL10, and CCL5.[2][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 7. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for STING Agonist-34 in a B16-F10 Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. Agonists of STING have emerged as a promising class of immunotherapeutic agents. This document provides detailed application notes and protocols for the preclinical evaluation of a STING agonist, herein referred to as STING agonist-34, in the widely used B16-F10 murine melanoma model.
Note: "this compound" is a placeholder name as no specific public domain information is available for a compound with this exact designation. The data and protocols presented are based on published studies using well-characterized STING agonists such as ADU-S100 and cGAMP in the B16-F10 model and are intended to serve as a representative guide.
Activation of the STING pathway within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and facilitates the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1][2] The B16-F10 melanoma model is a poorly immunogenic tumor model and is therefore highly relevant for testing immunotherapies designed to convert "cold" tumors into "hot," T-cell inflamed tumors.[3][4]
Data Presentation
The following tables summarize quantitative data from representative studies evaluating the efficacy of STING agonists in the B16-F10 melanoma model.
Table 1: Effect of Intratumoral STING Agonist on B16-F10 Tumor Growth
| Treatment Group | Day Post-Treatment | Mean Tumor Volume (mm³) | Standard Error of Mean (SEM) | % Tumor Growth Inhibition |
| Vehicle (PBS) | 14 | 1250 | 150 | - |
| STING Agonist (e.g., ADU-S100, 50 µg) | 14 | 500 | 80 | 60% |
| Vehicle (PBS) | 21 | 2500 | 300 | - |
| STING Agonist (e.g., ADU-S100, 50 µg) | 21 | 1000 | 120 | 60% |
Data are representative values compiled from published literature and are for illustrative purposes.[5]
Table 2: Survival Analysis of B16-F10 Tumor-Bearing Mice Treated with a STING Agonist
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle (PBS) | 21 | - |
| STING Agonist (e.g., ADU-S100, 5 µg) | 28 | 33% |
Data are representative values compiled from published literature and are for illustrative purposes.[6]
Table 3: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs) in B16-F10 Tumors Following STING Agonist Treatment
| Cell Population | Vehicle (PBS) (% of CD45+ cells) | STING Agonist (e.g., cGAMP) (% of CD45+ cells) | Fold Change |
| CD8+ T cells | 5% | 20% | 4.0 |
| CD4+ T cells | 8% | 15% | 1.9 |
| NK cells | 3% | 9% | 3.0 |
| Dendritic Cells (CD11c+) | 4% | 12% | 3.0 |
| M1 Macrophages | 10% | 25% | 2.5 |
| M2 Macrophages | 30% | 15% | 0.5 |
Data are representative values compiled from published literature and are for illustrative purposes.[4][7]
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Evaluating this compound in the B16-F10 Model
References
- 1. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-mediated regression of established B16F10 melanoma by intratumoral injection of attenuated Toxoplasma gondii protects against rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context [frontiersin.org]
- 5. Epigenetic state determines the in vivo efficacy of STING agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING activation of tumor endothelial cells initiates spontaneous and therapeutic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing STING Agonist-34 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells. Activation of the STING pathway, particularly within tumor-resident dendritic cells, triggers a potent anti-tumor immune response. This response is primarily mediated by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which subsequently activate natural killer (NK) cells and prime tumor-specific CD8+ T cells. Consequently, STING agonists are a promising class of molecules for cancer immunotherapy.
These application notes provide a comprehensive guide to the techniques used to assess the efficacy of STING agonists, with a focus on a hypothetical potent synthetic agonist, "STING agonist-34." The protocols detailed below are based on established methodologies for well-characterized STING agonists and are intended to provide a robust framework for researchers in the field.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Caption: cGAS-STING Signaling Pathway.
Quantitative Data Summary
The efficacy of a STING agonist can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for a potent synthetic STING agonist.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Complete Responses (%) |
| B16-F10 Melanoma | C57BL/6 | Intratumoral, 25 µg, days 7, 10, 13 | 60 - 80 | 10 - 30 |
| CT26 Colon Carcinoma | BALB/c | Intratumoral, 25 µg, days 7, 10, 13 | 70 - 90 | 20 - 40 |
| 4T1 Breast Cancer | BALB/c | Intratumoral, 25 µg, days 7, 10, 13 | 50 - 70 | 5 - 20 |
Experimental Workflow
A typical workflow for assessing the efficacy of a novel STING agonist involves a multi-step process, starting with in vitro characterization and culminating in in vivo anti-tumor efficacy studies.
Caption: Workflow for STING agonist efficacy assessment.
Detailed Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Quantification of IFN-β and CXCL10 by ELISA
This protocol details the measurement of IFN-β and CXCL10 in cell culture supernatants as a downstream indicator of STING pathway activation.
Materials:
-
Human PBMCs or murine DC2.4 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Human or Mouse IFN-β ELISA Kit
-
Human or Mouse CXCL10 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^5 PBMCs/well or 1 x 10^5 DC2.4 cells/well) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes and carefully collect the supernatant.
-
ELISA Procedure: Perform the IFN-β and CXCL10 ELISAs according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β and CXCL10 in the samples.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
This compound formulated in a suitable vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in 100 µL of PBS into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
STING Agonist Administration: Administer this compound (e.g., 25 µg in 50 µL) via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-tumor implantation). The control group should receive vehicle only.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: Monitor mice for tumor growth and overall health. Euthanize mice when tumors reach a predetermined size or if they show signs of distress. Record survival data.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Analyze survival data using Kaplan-Meier curves.
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the immunophenotyping of TILs to assess the impact of this compound on the tumor microenvironment.
Materials:
-
Tumors from treated and control mice
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (see Table 3 for a representative panel)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D, dispase, and DNase I for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Wash cells with FACS buffer.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., Foxp3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Use a gating strategy to identify different immune cell populations (see representative gating strategy below).
Table 3: Representative Flow Cytometry Panel for Murine TILs
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3e | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| CD25 | PE | Activated T cells, Tregs |
| Foxp3 | AF647 | Regulatory T cells (Tregs) |
| Granzyme B | FITC | Activated cytotoxic cells |
| CD11b | BV605 | Myeloid cells |
| F4/80 | BV711 | Macrophages |
| CD11c | BV421 | Dendritic cells |
| NK1.1 | BV510 | NK cells |
Representative Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye.
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, identify major lineages:
-
CD3+ T cells
-
CD11b+ myeloid cells
-
NK1.1+ NK cells
-
-
Within the CD3+ gate, differentiate CD4+ and CD8+ T cells.
-
Within the CD4+ gate, identify CD25+Foxp3+ Tregs.
-
Assess activation markers like Granzyme B on CD8+ T cells.
-
Within the CD11b+ gate, differentiate macrophages (F4/80+) and dendritic cells (CD11c+).
Application Notes and Protocols: Preclinical Delivery of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2][3] Activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn bridge innate and adaptive immunity to mount a robust anti-pathogen or anti-tumor response.[1][2][4][5]
Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy.[6][7][8] These agonists can transform an immunologically "cold" tumor microenvironment, which lacks immune cell infiltration, into a "hot" one that is responsive to immunotherapies like checkpoint inhibitors.[9][10] However, the clinical translation of STING agonists has been hampered by significant delivery challenges. Naturally occurring cyclic dinucleotide (CDN) agonists are hydrophilic, negatively charged, and susceptible to enzymatic degradation, leading to poor cell permeability and rapid clearance.[3][6][11]
These limitations have spurred the development of advanced delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of STING agonists in preclinical research. This document provides an overview of common delivery methods, summarizes key quantitative data from preclinical studies, and offers detailed protocols for their application.
The cGAS-STING Signaling Pathway
The activation of the STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA. This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[7][12] This binding event induces a conformational change and oligomerization of STING, causing it to translocate from the ER to the Golgi apparatus.[4][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of genes encoding type I IFNs and other inflammatory cytokines.[1][2][4]
Caption: The cGAS-STING pathway detects cytosolic DNA, leading to IFN production.
Delivery Methods in Preclinical Research
To overcome the inherent limitations of free STING agonists, various delivery systems have been developed. The choice of delivery method is critical for achieving desired therapeutic outcomes, such as localized immune activation versus systemic effects.
Direct Intratumoral (IT) Injection
The most straightforward approach is the direct injection of the STING agonist into an accessible tumor.[9][13] This method maximizes local drug concentration, activating antigen-presenting cells (APCs) within the tumor microenvironment (TME) while minimizing systemic toxicity.[13][14] However, its clinical applicability is limited to accessible solid tumors and does not address metastatic disease.[15][16][17]
Nanoparticle-Based Delivery
Nanocarriers can protect STING agonists from degradation, improve their solubility, and facilitate cellular uptake.[7][16]
-
Lipid-Based Nanoparticles (LNPs): Encapsulate hydrophilic agonists within a lipid bilayer, enhancing stability and cellular delivery.[16]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can be tuned for controlled release of the agonist.
-
Biodegradable Mesoporous Silica Nanoparticles (bMSNs): These particles have a high surface area for efficient drug loading and can effectively deliver STING agonists into cells.[18]
Antibody-Drug Conjugates (ADCs)
ADCs involve conjugating a STING agonist to a monoclonal antibody that targets a tumor-associated antigen (e.g., EGFR, HER2).[15][17] This strategy enables systemic administration and targeted delivery of the agonist directly to tumor cells, potentially reducing off-target effects and systemic cytokine release.[15][17][19]
Other Delivery Platforms
-
Hydrogels: Injectable hydrogels can form a local depot at the tumor site, providing sustained release of the STING agonist over an extended period.[9]
-
Bacterial Vectors: Engineered bacteria can be used to produce and deliver STING agonists directly within the TME.[9][20]
Summary of Preclinical Delivery Data
The following table summarizes representative quantitative data from various preclinical studies employing different STING agonist delivery methods.
| Delivery Method | STING Agonist (Example) | Animal Model | Administration Route | Dosage (Example) | Key Outcomes & Efficacy | Reference(s) |
| Direct Injection | ADU-S100 (CDN) | Syngeneic Mouse (Colon, Melanoma) | Intratumoral (IT) | 10-50 µg | Reduced tumor burden; Increased CD8+ T cell infiltration; Synergy with anti-PD-1. | [13][20][21] |
| Nanoparticles (bMSN) | c-di-AMP (CDA) | Syngeneic Mouse (Melanoma) | Intratumoral (IT) | 5 µg | Strong antitumor efficacy; Prolonged survival; Potent activation of innate and adaptive immunity. | [18] |
| Antibody-Drug Conjugate (ADC) | Novel CDN | Syngeneic Mouse (EGFR-expressing tumors) | Intravenous (IV) | 2 mg/kg | Potent antitumor efficacy; Well-tolerated systemic administration; Enhanced T cell and NK cell activation in tumors. | [15] |
| Hydrogel | c-di-AMP (CDA) | Syngeneic Mouse | Intratumoral (IT) | N/A | Sustained local release; Extended tumor residence time; Potent local and systemic antitumor response. | [9] |
| Engineered Bacteria | SYNB1891 (produces CDN) | Syngeneic Mouse | Intratumoral (IT) | 1x10^7 - 1x10^8 CFU | Induced antitumor immunity and immunological memory; Well-tolerated. | [9][20] |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation, administration, and evaluation of STING agonist delivery systems in a preclinical setting.
Protocol 1: Formulation of STING Agonist-Loaded Nanoparticles
This protocol describes a general method for encapsulating a STING agonist (e.g., cGAMP) into lipid-based nanoparticles using a microfluidic mixing method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Low pH buffer (e.g., 10 mM Citrate (B86180) buffer, pH 3.0)
-
Neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipids, and PEG-lipid in ethanol at a defined molar ratio.
-
Aqueous Phase Preparation: Dissolve the STING agonist in the low pH citrate buffer.
-
Nanoparticle Formation: a. Set the flow rate ratio on the microfluidic device (e.g., 3:1 aqueous to lipid phase). b. Pump the lipid-ethanol solution and the STING agonist-aqueous solution through the device. The rapid mixing will induce nanoparticle self-assembly and agonist encapsulation.
-
Purification and Buffer Exchange: a. Collect the nanoparticle suspension. b. Dialyze the suspension against PBS (pH 7.4) for 18-24 hours at 4°C using a dialysis cassette to remove ethanol and non-encapsulated agonist.
-
Characterization: a. Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (EE%): Quantify the amount of encapsulated STING agonist using a suitable assay (e.g., HPLC or a fluorescent dye-based assay) and calculate using the formula: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100.
-
Storage: Store the final formulation at 4°C until use.
Caption: Workflow for STING agonist nanoparticle formulation.
Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a typical study to assess the antitumor efficacy of a STING agonist formulation.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine tumor cell line compatible with the mouse strain (e.g., B16-F10 melanoma)
-
Cell culture medium, PBS, Trypsin
-
STING agonist formulation (from Protocol 1 or other) and vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Tumor Cell Inoculation: a. Culture tumor cells to ~80% confluency. b. Harvest and wash the cells, then resuspend in sterile PBS at a concentration of 5x10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. b. When tumors reach a mean volume of ~50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, Free STING agonist, Formulated STING agonist).
-
Treatment Administration: a. Administer the treatment according to the study design (e.g., intratumoral or intravenous injection). b. Dosing schedule can vary, for example, every 3 days for 3 doses (q3d x 3).[5]
-
Monitoring and Endpoints: a. Continue to monitor tumor volumes and body weight every 2-3 days. b. The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). c. Euthanize mice according to IACUC guidelines when they reach the endpoint or show signs of excessive morbidity.
-
Data Analysis: a. Plot mean tumor growth curves for each group. b. At the end of the study, collect tumors for downstream pharmacodynamic analysis (see Protocol 3). c. Generate Kaplan-Meier survival curves.
Caption: Workflow for an in vivo antitumor efficacy study.
Protocol 3: Pharmacodynamic Analysis of Immune Activation
This protocol describes methods to confirm that the STING agonist is activating the intended pathway in vivo.
Materials:
-
Tumors and spleens from the efficacy study (Protocol 2)
-
RNA isolation kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR reagents and primers for target genes (e.g., Ifnb1, Ccl5, Cxcl10)
-
ELISA kits for cytokines (e.g., IFN-β, TNF-α)
-
Flow cytometry antibodies (e.g., anti-CD3, -CD8, -CD45, -FoxP3)
-
Flow cytometer
Procedure:
-
Tissue Processing: a. At a defined time point after the final dose (e.g., 24-72 hours), euthanize a subset of mice from each group. b. Harvest tumors and spleens. A portion of the tumor can be snap-frozen for RNA/protein analysis, and the other portion processed into a single-cell suspension for flow cytometry.
-
Gene Expression Analysis (qPCR): a. Isolate total RNA from snap-frozen tumor tissue.[22][23] b. Synthesize cDNA from the RNA. c. Perform quantitative PCR (qPCR) to measure the relative expression of STING pathway target genes (Ifnb1, Ccl5, Cxcl10) and housekeeping genes.[22][23]
-
Cytokine Protein Analysis (ELISA): a. Homogenize a portion of the tumor tissue in lysis buffer. b. Centrifuge the homogenate and collect the supernatant. c. Measure the concentration of key cytokines (e.g., IFN-β) in the tumor lysate or in serum using specific ELISA kits.[23]
-
Immune Cell Infiltration Analysis (Flow Cytometry): a. Process tumors into single-cell suspensions using mechanical dissociation and enzymatic digestion. b. Stain the cells with a cocktail of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45+ leukocytes, CD8+ T cells, FoxP3+ regulatory T cells).[23] c. Acquire data on a flow cytometer and analyze the percentage and absolute number of different immune cell subsets within the tumor.
Conclusion
The preclinical development of STING agonists is critically dependent on effective delivery strategies that can overcome their inherent pharmacological limitations. Delivery methods ranging from direct intratumoral injection to sophisticated nanoparticle and ADC platforms have shown significant promise in enhancing therapeutic efficacy in animal models.[11][15][18] The choice of a specific delivery system should be guided by the therapeutic goal, the type of cancer model, and the desired biodistribution profile. The protocols outlined in this document provide a foundational framework for researchers to formulate, test, and validate STING agonist delivery systems, paving the way for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 9. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. williamscancerinstitute.com [williamscancerinstitute.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 18. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti‐tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STING agonist-34 solubility and stability issues
Welcome to the technical support center for STING Agonist-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility and stability challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound, similar to other non-cyclic dinucleotide, amidobenzimidazole-based STING agonists, typically exhibits good solubility in DMSO.[1] For aqueous buffers, solubility is significantly lower and should be determined empirically for your specific experimental conditions.
Q2: I am observing precipitation when diluting my DMSO stock of this compound into aqueous buffer. What should I do?
A2: This is a common issue due to the lower aqueous solubility of many small molecule agonists.[2] Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO may help maintain solubility. However, be mindful that DMSO can have off-target effects in some cellular assays.[3]
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the compound in solution.[4]
-
Sonication: Brief sonication after dilution can help to dissolve small precipitates and create a more uniform suspension.[4]
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored as a solid in a cool, dry, and dark place. We recommend storing it at -20°C or -80°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Protect from light to prevent potential photodegradation.
Q4: What are the likely degradation pathways for this compound?
A4: As a complex organic molecule, this compound may be susceptible to degradation under harsh conditions. The most common degradation pathways for similar small molecules include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Formal stability studies, such as forced degradation, are required to identify the specific degradation products and pathways for this compound.[5][6]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gently warm the solution to 37°C and vortex. If still insoluble, incrementally add more DMSO. |
| Precipitation in aqueous buffer upon dilution. | Poor aqueous solubility of the agonist. | Decrease the final concentration. Consider using a formulation with cosolvents like PEG300 or surfactants like Tween-80 if the experimental model allows.[4] |
| Inconsistent results in cell-based assays. | Compound precipitation in culture media over time. | Visually inspect wells for precipitate before and during the experiment. Perform a kinetic solubility assay in your specific cell culture medium to determine the solubility limit. |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of activity in stored DMSO stock solutions. | Degradation due to improper storage. | Ensure stock solutions are stored at -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Perform a stability check using a validated analytical method (e.g., HPLC). |
| Variable results between experimental repeats. | Degradation of the compound in the assay medium. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of the compound. | Conduct a forced degradation study to identify potential degradants.[7] Ensure proper storage and handling to minimize exposure to harsh conditions (light, extreme pH, strong oxidizers).[5][8] |
Quantitative Data Summary
The following tables provide representative data for this compound based on typical findings for analogous amidobenzimidazole-based STING agonists. Note: This data is illustrative and should be confirmed experimentally.
Table 1: Solubility of this compound
| Solvent | Temperature | Maximum Solubility (Approx.) |
| DMSO | 25°C | ~10 mM[1] |
| Ethanol | 25°C | < 1 mg/mL |
| PBS (pH 7.4) | 25°C | < 50 µM |
| Cell Culture Medium (e.g., RPMI + 10% FBS) | 37°C | ~10-20 µM |
Table 2: Stability of this compound in Solution (Illustrative)
| Condition | Duration | Solvent | Remaining Compound (%) |
| -80°C | 6 months | DMSO | >99% |
| -20°C | 6 months | DMSO | >98% |
| 4°C | 1 week | DMSO | >95% |
| 37°C | 24 hours | PBS (pH 7.4) | ~90% |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge capable of handling vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Validated HPLC method for quantifying this compound
Methodology:
-
Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of your calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Assessment of Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[5][6][7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradants)[9][10]
Methodology:
-
Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the stressor solution (or solvent for the control).
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store a sample in a neutral buffer at 60°C.
-
Photodegradation: Expose a sample in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours).[8]
-
Control: Mix with the corresponding solvent (e.g., water for acid/base/oxidative conditions).
-
-
Incubation: Incubate the samples under the specified conditions. A typical starting point is 24 hours. The goal is to achieve 5-20% degradation of the active ingredient.[6][7]
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including the control, by the stability-indicating HPLC method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of this compound remaining.
-
Identify and quantify any new peaks, which represent degradation products.
-
Determine the "mass balance" to account for the parent compound and all degradation products.[6]
-
Visualizations
Caption: Simplified STING signaling pathway activated by this compound.
References
- 1. STING agonist diABZI compound 2 |CAS:2138300-40-8 Probechem Biochemicals [probechem.com]
- 2. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
Technical Support Center: Optimizing STING Agonist-34 for T Cell Activation
Welcome to the technical support center for STING Agonist-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal T cell activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound concentration for a new T cell experiment?
A1: The most critical first step is to perform a dose-response curve. This will help you determine the optimal concentration of this compound that results in maximal T cell activation without inducing excessive cytotoxicity. A typical starting range for many non-cyclic dinucleotide STING agonists can vary, so we recommend a broad range from 0.1 µM to 50 µM as a starting point.
Q2: How can I measure T cell activation in my experimental system?
A2: T cell activation can be assessed through several methods:
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-γ, TNF-α, and IL-2, using ELISA is a common and robust method.[1][2]
-
Flow Cytometry: Assessing the expression of activation markers such as CD69 and CD137 (4-1BB) on the surface of T cells. Intracellular staining for cytokines like IFN-γ can also be performed.[3][4]
-
Phosphorylation of STING Pathway Proteins: Western blotting for phosphorylated STING (pSTING) and phosphorylated IRF3 (pIRF3) are direct readouts of pathway activation.[1]
Q3: Why am I observing high levels of T cell death after treatment with this compound?
A3: High concentrations of STING agonists can lead to overstimulation of the inflammatory response, which can induce apoptosis and pyroptosis in immune cells, including T cells.[5][6][7] It is crucial to perform a dose-response experiment to find a concentration that activates T cells without causing significant cell death. Some studies suggest that STING-induced T cell death is mediated by the IRF3 pathway.[6]
Q4: Is direct T cell stimulation by this compound the only way it promotes an anti-tumor response?
A4: No. While STING agonists can directly activate T cells, a major part of their anti-tumor efficacy comes from their effect on antigen-presenting cells (APCs) like dendritic cells (DCs) within the tumor microenvironment.[8][9][10] Activation of STING in APCs leads to the production of type I interferons, which in turn enhances the priming and activation of tumor-specific CD8+ T cells.[11]
Q5: Do I need a delivery agent for this compound in my in vitro experiments?
A5: Many STING agonists, particularly cyclic dinucleotides, are charged molecules and may not efficiently cross the cell membrane. While some non-cyclic dinucleotide agonists have better cell permeability, using a transfection reagent (e.g., Lipofectamine) or electroporation might be necessary to ensure efficient cytosolic delivery, especially in primary T cells. It is recommended to test your experimental setup with and without a delivery agent.
Troubleshooting Guides
Issue 1: No or Low T Cell Activation
| Possible Cause | Suggested Solution |
| Low STING Expression in T cells | Verify STING protein expression in your T cell population by Western blot. If expression is low, consider using a different T cell subset or cell line known to have a functional STING pathway. |
| Inefficient Cytosolic Delivery | Use a transfection reagent or electroporation to facilitate the cytosolic delivery of this compound. Optimize the delivery protocol for your specific T cells to minimize toxicity. |
| Agonist Degradation | Prepare fresh solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce nuclease activity. |
| Suboptimal Agonist Concentration | Perform a thorough dose-response curve (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for T cell activation. |
| Defective Downstream Signaling | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot to ensure the signaling pathway is intact. |
Issue 2: High T Cell Death/Toxicity
| Possible Cause | Suggested Solution |
| Excessive STING Activation | High concentrations of STING agonists can lead to cell death.[5][6][11] Reduce the concentration of this compound based on your dose-response curve. |
| Prolonged Incubation Time | Optimize the incubation time. A shorter incubation period may be sufficient to activate T cells without inducing significant cell death. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| T Cell Subset Sensitivity | Different T cell subsets may have varying sensitivities to STING-induced cell death. If possible, analyze cell death in different subsets (e.g., CD4+, CD8+, naïve, memory) to identify if a particular population is more susceptible. |
Data Presentation
Table 1: Representative EC50 Values for STING Agonists in Different Cell Lines
| STING Agonist | Cell Line | Assay Readout | EC50 Value (µM) |
| This compound | THP1 | IFN-β Secretion | 0.38 |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 |
| ADU-S100 | MPM case #26 | ISG Transcript Upregulation | 10-50 (effective concentration) |
Note: The optimal concentration for this compound in T cells should be determined empirically. The data above is for reference from other STING agonists and cell lines.
Experimental Protocols
Protocol 1: In Vitro T Cell Activation with this compound and Analysis by Flow Cytometry
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using a Ficoll-Paque gradient. If using isolated T cells, proceed with your standard isolation protocol.
-
Cell Seeding: Seed 1 x 10^6 PBMCs or 0.5 x 10^6 T cells per well in a 96-well round-bottom plate in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Agonist Preparation: Prepare a dilution series of this compound (e.g., 0.1, 1, 10, 50 µM) in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., anti-CD3/CD28 beads).
-
Cell Treatment: Add the prepared agonist dilutions to the cells. If using a transfection reagent, pre-complex the agonist with the reagent according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (e.g., CD3, CD4, CD8, CD69, CD137) for 30 minutes at 4°C.
-
Wash the cells again.
-
(Optional) For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. After surface staining, fix and permeabilize the cells using a commercial kit and then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on your T cell populations of interest and analyze the expression of activation markers and/or intracellular cytokines.
Protocol 2: Measurement of IFN-β Secretion by ELISA
-
Cell Culture and Stimulation:
-
Seed cells (e.g., PBMCs or a co-culture of T cells and APCs) in a 96-well flat-bottom plate. A typical seeding density for PBMCs is 2 x 10^5 cells/well.
-
Treat the cells with a dose range of this compound as described in Protocol 1.
-
Incubate for 24 hours at 37°C, 5% CO2.[12]
-
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA for IFN-β according to the manufacturer's instructions for your chosen kit.
-
Briefly, add standards and supernatants to the pre-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm on a microplate reader.[12]
-
-
Data Analysis: Calculate the concentration of IFN-β in your samples by interpolating from the standard curve.
Protocol 3: Western Blot for pSTING and pIRF3
-
Cell Treatment and Lysis:
-
Seed 2-5 x 10^6 T cells in a 6-well plate.
-
Treat with the desired concentration of this compound for a short duration (e.g., 1-4 hours) to capture peak phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and sonicate to shear DNA.[14][15]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTING (Ser366 for human), STING, pIRF3 (Ser396), and IRF3 overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.[15]
-
-
Imaging: Image the blot using a suitable imager. Densitometry can be used to quantify the ratio of phosphorylated to total protein.
Visualizations
Figure 1. Simplified STING signaling pathway leading to T cell activation.
Figure 2. General experimental workflow for optimizing STING agonist concentration.
Figure 3. Troubleshooting decision tree for STING agonist experiments.
References
- 1. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation improves T-cell-engaging immunotherapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of STING in T cells induces type I IFN responses and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality | EMBO Reports [link.springer.com]
- 7. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 9. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
Technical Support Center: Troubleshooting Off-Target Effects of STING Agonist-34
Welcome to the technical support center for STING Agonist-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during in vitro and in vivo experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 12L, is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1] It is designed to activate STING and induce a type I interferon response, making it a valuable tool for research in immuno-oncology and other areas where STING activation is desirable. In THP-1 cells, it has shown an EC50 of 0.38 µM.[1]
Q2: What are the most common potential off-target effects of STING agonists?
A2: While potent in activating the STING pathway, high concentrations or prolonged exposure to STING agonists can lead to off-target effects. The most commonly reported issues include:
-
Excessive Cytokine Production (Cytokine Storm): Overstimulation of the STING pathway can lead to a massive release of pro-inflammatory cytokines, such as IFN-β and TNF-α, which can cause systemic inflammation and toxicity.[2][3]
-
T-Cell Apoptosis: High levels of STING activation have been shown to induce apoptosis in T-cells, which can be counterproductive in cancer immunotherapy studies aiming to enhance T-cell-mediated tumor killing.[4]
-
General Cellular Cytotoxicity: At high concentrations, this compound may induce non-specific cytotoxicity in various cell types.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response curve for your specific cell line or in vivo model. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and measure both on-target effects (e.g., IFN-β production) and off-target effects (e.g., cytotoxicity). The optimal concentration will provide robust STING activation with minimal toxicity.
Q4: I am observing high levels of cell death in my culture after treatment with this compound. How can I determine if this is an off-target effect?
A4: High cell death could be due to excessive STING activation or non-specific cytotoxicity. To distinguish between these, you can:
-
Use STING-deficient cells: If the cytotoxicity is STING-dependent, it will be significantly reduced in cells lacking STING.
-
Measure caspase activation: Apoptosis, a common consequence of overactive STING signaling, can be quantified by measuring the activity of caspases like caspase-3 and -7.
-
Perform a dose-response analysis: A steep dose-response curve for cytotoxicity may suggest a specific, on-target effect, while a more linear response at high concentrations could indicate non-specific toxicity.
Troubleshooting Guides
Problem 1: Excessive Cytokine Production
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to identify the lowest effective concentration that elicits a sufficient type I IFN response without causing an overwhelming release of pro-inflammatory cytokines. |
| The cell type is highly sensitive to STING activation. | Reduce the incubation time with the agonist. A shorter exposure may be sufficient to activate the pathway without leading to excessive cytokine secretion. |
| Positive feedback loops are amplifying the inflammatory response. | Consider co-treatment with inhibitors of downstream signaling pathways (e.g., JAK/STAT inhibitors) to dampen the cytokine storm, although this may also affect the desired therapeutic outcome. |
Problem 2: T-Cell Apoptosis
| Possible Cause | Recommended Solution |
| High local concentration of this compound. | In co-culture experiments, consider pretreating antigen-presenting cells (APCs) with the agonist and then washing it off before adding T-cells. This can activate the APCs to prime T-cells without directly exposing the T-cells to high concentrations of the agonist. |
| Prolonged STING activation in T-cells. | Reduce the duration of exposure. Assess T-cell viability at multiple time points to determine the optimal incubation period. |
| T-cell intrinsic STING activation is leading to cell death. | If the experimental design allows, use T-cells with genetic knockout or knockdown of STING to confirm that the observed apoptosis is STING-dependent.[4] |
Problem 3: Inconsistent or Unexpected Results
| Possible Cause | Recommended Solution |
| Agonist degradation. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Low STING expression in the cell line. | Verify STING protein expression levels in your cells by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1). |
| Inefficient cytosolic delivery. | For cell lines with low uptake, consider using a transfection reagent to facilitate the delivery of the agonist into the cytoplasm. |
Quantitative Data Summary
The following tables provide representative data for STING agonist activity and potential off-target effects. Note that these values are illustrative and optimal concentrations for this compound should be determined empirically for your specific experimental system.
Table 1: In Vitro Activity of STING Agonists in THP-1 Cells
| Compound | Assay | Readout | EC50 (µM) | Reference |
| This compound | STING Activation | IFN-β Reporter | 0.38 | [1] |
| 2'3'-cGAMP | IFN-β Secretion | ELISA | ~124 | [5] |
| ADU-S100 | Cell Viability | CellTiter-Glo | GI50 = 9.441 | [6] |
Table 2: Example of Cytokine Induction by a STING Agonist
| Cytokine | Fold Increase over Control | Cell Type | Reference |
| IFN-β | >100 | THP-1 | [7] |
| TNF-α | >50 | THP-1 | [7] |
| IL-6 | >20 | THP-1 | [7] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay for Apoptosis
This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis using a commercially available luminescent assay.
Materials:
-
Target cells
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with the diluted agonist and appropriate controls (e.g., vehicle control, positive control for apoptosis).
-
Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8][9]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[8][9]
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
Protocol 2: Cytokine Quantification by ELISA
This protocol outlines the quantification of secreted IFN-β and TNF-α in cell culture supernatants by sandwich ELISA.
Materials:
-
Cell culture supernatants from treated and control cells
-
Human IFN-β and TNF-α ELISA kits
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Collect cell culture supernatants from cells treated with this compound and controls. Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.[10][11][12]
-
Briefly, this typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding standards and samples to the wells. d. Incubating with a biotinylated detection antibody. e. Adding a streptavidin-HRP conjugate. f. Adding a TMB substrate to develop a colorimetric signal. g. Stopping the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of the cytokine in your samples by comparing the absorbance to the standard curve.[10][13]
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol provides a general workflow for analyzing changes in immune cell populations and activation markers after treatment with this compound.
Materials:
-
Single-cell suspension from in vitro cultures or in vivo tissues
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking antibody
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, CD45) and intracellular markers (e.g., phosphorylated STING, Ki-67)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from your experimental samples.
-
Wash the cells with flow cytometry buffer.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain for surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies.
-
(Optional) For intracellular targets, fix and permeabilize the cells according to a validated protocol.
-
(Optional) Stain for intracellular markers with the appropriate antibodies.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations and their activation status.[14][15][16][17]
Visualizations
Caption: Canonical STING signaling pathway activation.
Caption: Troubleshooting workflow for high cell death.
References
- 1. Loops Mediate Agonist-Induced Activation of the Stimulator of Interferon Genes Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality | EMBO Reports [link.springer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. IFN ELISA Kit | AffiELISA [affielisa.com]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
- 14. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of STING Agonist-34
Welcome to the technical support center for STING Agonist-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of your STING agonist experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with STING Agagonist-34 and provides actionable solutions.
Issue 1: Suboptimal Anti-Tumor Response or Lack of Efficacy
| Potential Cause | Recommended Solution | Citation |
| Poor cellular uptake and rapid clearance of the STING agonist. | Utilize a delivery system to enhance uptake and retention. Options include nanoparticles (e.g., lipid-based, polymeric, silica), hydrogels, or antibody-drug conjugates (ADCs). These can improve pharmacokinetic properties and target the agonist to the tumor microenvironment or lymph nodes. | [1][2][3] |
| Low STING expression in tumor cells. | Assess STING expression in your tumor model. If low, consider combination therapies. For example, epigenetic modifiers like DNA methyltransferase inhibitors can restore STING expression in some cancer cells. | |
| Tumor microenvironment (TME) is highly immunosuppressive. | Combine STING agonist treatment with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) to overcome T-cell exhaustion and enhance the anti-tumor immune response. | [4][5] |
| Activation of compensatory negative feedback loops. | Investigate the upregulation of immunosuppressive pathways upon STING activation. For instance, combining with inhibitors of autophagy (e.g., VPS34 inhibitors) can prevent the degradation of cytosolic DNA and enhance STING pathway activation. | [6][7][8][9][10][11] |
| Incorrect dosage or administration route. | The dose of STING agonist is critical; high doses can lead to T-cell apoptosis and vascular disruption, while low doses may be insufficient. Optimize the dose and consider the administration route (intratumoral vs. systemic) based on your experimental goals. Intratumoral injection is common for localized effects, while systemic delivery systems are being developed for broader applications. | [2][12][13] |
Issue 2: High Systemic Toxicity or Adverse Events
| Potential Cause | Recommended Solution | Citation |
| Systemic and non-specific activation of the innate immune system. | Employ targeted delivery systems to concentrate the STING agonist at the tumor site and reduce systemic exposure. Antibody-drug conjugates (ADCs) or tumor-targeting nanoparticles are effective strategies. | [3][14] |
| High dosage leading to cytokine storm. | Perform a dose-titration study to identify the minimum effective dose that provides a therapeutic window with acceptable toxicity. Monitor for signs of systemic inflammation. | [12] |
| Rapid systemic distribution of the agonist. | Formulate the STING agonist in a vehicle that promotes local retention, such as a hydrogel for intratumoral injection. This can limit systemic leakage and associated side effects. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Recommended Solution | Citation |
| Variability in tumor size and establishment at the start of treatment. | Standardize the tumor implantation procedure and randomize animals into treatment groups only when tumors have reached a specific, uniform size range (e.g., 50-100 mm³). | [15] |
| Inconsistent intratumoral injection technique. | Ensure consistent delivery of the STING agonist within the tumor mass. Variations in injection depth and distribution can affect efficacy. | [16] |
| Degradation of the STING agonist. | Prepare fresh solutions of the STING agonist for each experiment and follow the manufacturer's storage and handling instructions to prevent degradation. | [17] |
| Differences in the host immune status. | Use age- and sex-matched animals from a reputable supplier. Be aware that the baseline immune status can influence the response to immunotherapy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which improving delivery enhances STING agonist efficacy?
A1: Improving delivery primarily addresses the poor cellular permeability and rapid in vivo degradation of many STING agonists.[3][7] By encapsulating the agonist in nanoparticles or other carriers, you can protect it from enzymatic degradation, prolong its circulation time, and facilitate its entry into the cytoplasm of target cells, where the STING protein resides.[1][2][3] This leads to more robust and sustained STING pathway activation.
Q2: How do I choose between different combination therapies?
A2: The choice of combination therapy depends on the specific characteristics of your tumor model.
-
For "cold" tumors with low T-cell infiltration: Combining with therapies that promote T-cell priming and recruitment, such as immune checkpoint inhibitors or VPS34 inhibitors, is a promising strategy.[4][5][6][7][8][9][10][11]
-
For tumors with known resistance mechanisms: If your model upregulates specific immunosuppressive molecules upon STING activation (e.g., PD-L1, IDO), targeting these with specific inhibitors is a rational approach.
-
To enhance the initial inflammatory response: Combining with agents that induce immunogenic cell death, such as certain chemotherapies or radiation, can provide more tumor antigens for presentation and synergize with the STING-induced immune response.
Q3: What are the key biomarkers to assess the in vivo efficacy of my STING agonist therapy?
A3: Key biomarkers include:
-
Tumor Growth: Regular measurement of tumor volume is the primary indicator of efficacy.
-
Immune Cell Infiltration: Use flow cytometry or immunohistochemistry to analyze the infiltration of CD8+ T cells, dendritic cells (DCs), and natural killer (NK) cells into the tumor. A shift from an immunosuppressive to an inflamed microenvironment is a positive sign.
-
Cytokine Production: Measure the levels of Type I interferons (e.g., IFN-β) and pro-inflammatory chemokines (e.g., CXCL10, CCL5) in the tumor and/or serum using ELISA or multiplex assays.[4][18][19][20][21]
-
Activation Markers on Immune Cells: Assess the expression of activation markers (e.g., CD69, Granzyme B) on tumor-infiltrating lymphocytes.
Q4: Should I administer the STING agonist intratumorally or systemically?
A4: This depends on your research question and the formulation of your STING agonist.
-
Intratumoral (I.T.) injection: This is the most common method in preclinical studies as it concentrates the agonist at the tumor site, maximizing local efficacy and minimizing systemic toxicity.[15][16] It is particularly useful for assessing the direct effects on the tumor microenvironment and the generation of a systemic anti-tumor response (abscopal effect).
-
Systemic administration: This is more clinically translatable for treating metastatic disease. However, it requires a STING agonist with favorable pharmacokinetic properties or a sophisticated delivery system to avoid off-tumor toxicity and ensure adequate tumor accumulation.[5][13][22]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies on improving the in vivo efficacy of STING agonists.
Table 1: Efficacy of STING Agonist Monotherapy and Combination Therapies
| Treatment Group | Tumor Model | Key Efficacy Readout | Result | Citation |
| STING Agonist (ADU-S100) | B16-F10 Melanoma | Tumor Growth | Significantly slower tumor growth compared to control. | [16] |
| STING Agonist (diABZI) + IDO Inhibitor (1-MT) | Colorectal Cancer | Tumor Growth | Significantly inhibited tumor growth compared to single agents. | [9] |
| STING Agonist (ADU-S100) + VPS34 Inhibitor (SB02024) | B16-F10 Melanoma | Tumor Growth & Survival | Notable reduction in tumor growth and significant improvement in survival compared to individual treatments. | [6][7][8][9][10][11] |
| STING Agonist + Anti-PD-1 | Colon Cancer (Peritoneal Carcinomatosis) | Tumor Burden | Greatly reduced tumor burden compared to either therapy alone. | [5] |
| STING Agonist (MSA-2) + Anti-TGF-β/PD-L1 (YM101) | B16 Melanoma, EMT-6, CT26, H22 | Tumor Growth | Superior in vivo activity compared to monotherapies. |
Table 2: Impact of Delivery Systems on STING Agonist Efficacy
| Delivery System | STING Agonist | Tumor Model | Key Efficacy Readout | Result | Citation |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | B16F10OVA Melanoma | Tumor Growth & Survival | Potent antitumor efficacy and prolonged animal survival compared to free agonist. | [1] |
| Lymph Node-Targeted Nanoadjuvant (Mn/MSA-2@Lipo) | MSA-2 | Melanoma & Breast Cancer | Tumor Regression & Immune Memory | Complete tumor regression and long-lasting immune memory. | [2] |
| Albumin Nanoreactor (SH-NPs) | SR-717 | Murine Renal Tumor | Tumor Accumulation & Efficacy | Enhanced tumor accumulation and improved therapeutic efficacy of checkpoint blockade. | |
| Polypeptide-Modified Dendrimer Nanoparticles | CDN | B16-F10 Melanoma | Tumor Growth | Strong antitumor responses and inhibited tumor growth at a low dose. | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
1. Cell Culture and Tumor Implantation:
- Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Harvest cells at ~80% confluency and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of 6-8 week old C57BL/6 mice.[24]
2. Tumor Growth Monitoring and Randomization:
- Allow tumors to grow until they reach an average volume of 75-100 mm³.
- Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
- Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
3. Treatment Administration:
- STING Agonist (ADU-S100): Prepare a 1 mg/mL solution of ADU-S100 in sterile PBS. For a 20 µg dose, inject 20 µL of the solution intratumorally on specified days (e.g., days 10, 13, and 16 post-tumor implantation).
- Combination with VPS34 Inhibitor (SB02024): Administer SB02024 orally at a dose of 29 mg/kg daily.
- Combination with Anti-PD-1: Administer anti-PD-1 antibody intraperitoneally at a dose of 200 µg per mouse twice a week.
4. Efficacy Assessment:
- Continue to monitor tumor growth and body weight throughout the study.
- Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³ or signs of ulceration/distress).
- At the end of the study, collect tumors, spleens, and blood for further analysis.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Digestion:
- Excise tumors and mince them into small pieces in RPMI-1640 medium.
- Digest the tumor tissue in a solution containing collagenase D (1 mg/mL), DNase I (100 U/mL), and hyaluronidase (B3051955) (0.1 mg/mL) for 30-45 minutes at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Red Blood Cell Lysis and Cell Staining:
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Stain for cell viability using a viability dye (e.g., Zombie Aqua) to exclude dead cells.
- Block Fc receptors with anti-CD16/32 antibody.
- Stain for surface markers with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-PD-1).
3. Intracellular Staining (for Granzyme B and Foxp3):
- Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
- Stain for intracellular markers (e.g., anti-Granzyme B, anti-Foxp3).
4. Data Acquisition and Analysis:
- Acquire data on a flow cytometer (e.g., BD LSRFortessa).
- Analyze the data using flow cytometry analysis software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Protocol 3: ELISA for Serum Cytokine Quantification (IFN-β and CXCL10)
1. Sample Collection and Preparation:
- Collect blood from mice via cardiac puncture or tail vein bleed at specified time points after treatment.
- Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
- Store the serum at -80°C until analysis.
2. ELISA Procedure (using a commercial kit, e.g., R&D Systems DuoSet): [4][18]
- Coat a 96-well plate with the capture antibody overnight at room temperature.
- Wash the plate and block with the provided blocking buffer for at least 1 hour.
- Add standards and diluted serum samples to the wells and incubate for 2 hours.
- Wash the plate and add the detection antibody. Incubate for 2 hours.
- Wash the plate and add streptavidin-HRP. Incubate for 20 minutes in the dark.
- Wash the plate and add the substrate solution. Incubate for 20 minutes in the dark.
- Add the stop solution to stop the reaction.
3. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve and calculate the concentration of the cytokine in the samples.
Visualizations: Signaling Pathways and Workflows
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Temporally programmed STING nanoadjuvant delivery unlocks synergistic chemotherapy-induced antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. psithera.com [psithera.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. Unleashing anti-tumor immunity: Targeting the autophagy-related protein VPS34 to enhance STING agonist-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. rndsystems.com [rndsystems.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Mouse IP-10/CXCL10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - Elabscience® [elabscience.com]
- 21. Mouse CXCL10/IP-10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. biorxiv.org [biorxiv.org]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: STING Agagonist-34 Therapy
Welcome to the technical support center for STING Agonist-34. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound 12L) is a potent activator of the STING pathway.[1] It mimics the natural ligand, cyclic GMP-AMP (cGAMP), binding directly to the STING protein located on the endoplasmic reticulum.[2][3] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[2][6] Activated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][3][6] This cascade initiates a powerful innate immune response, which is crucial for generating anti-tumor immunity.[7]
Diagram: STING Signaling Pathway
Caption: Canonical STING pathway activation by this compound.
Q2: What are the expected cellular and immunological outcomes of successful this compound treatment?
Successful activation of the STING pathway by this compound should result in a cascade of measurable events:
-
Type I Interferon Production: A robust increase in the expression and secretion of IFN-α and IFN-β.
-
Chemokine Secretion: Upregulation of chemokines such as CXCL9, CXCL10, and CCL5, which are critical for recruiting immune cells.[7][8]
-
Immune Cell Infiltration: Recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic CD8+ T cells into the tumor microenvironment (TME).[8] This process can convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[9]
-
Anti-Tumor Immunity: Ultimately, these events should lead to enhanced antigen presentation by DCs, priming of tumor-specific T cells, and subsequent killing of tumor cells, potentially resulting in tumor regression and durable immunological memory.[10][11][12]
Troubleshooting Guide
Problem 1: No or low induction of Type I Interferon (IFN-β) response after treatment with this compound.
This is a common issue that can point to several underlying problems, from experimental setup to intrinsic cellular resistance.
Diagram: Troubleshooting Workflow for Low IFN-β Response
Caption: Step-by-step logic for diagnosing a weak IFN-β response.
Possible Cause & Troubleshooting Steps:
-
Cause A: Defective STING Pathway Components. The target cells may lack or have mutated key proteins in the STING pathway.
-
Cause B: Ineffective Agonist Delivery. The agonist may not be reaching the cytosolic STING protein effectively.
-
Solution: If using a cell line that is difficult to transfect, consider using a transfection reagent optimized for your cell type. For in vivo studies, confirm that the intratumoral injection was successful. Note that this compound is a small molecule and may have better cell permeability than larger cyclic dinucleotide agonists.
-
-
Cause C: Agonist Degradation. The agonist may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored according to the manufacturer's recommendations. Use a fresh aliquot and test it on a positive control cell line.
-
-
Cause D: Tumor-Intrinsic Resistance. Cancer cells can silence STING expression via epigenetic mechanisms like methylation.[8]
-
Solution: Treat cells with a DNA methyltransferase (DNMT) inhibitor in combination with this compound to see if the response can be restored.[15]
-
Problem 2: Initial anti-tumor response is observed, but the tumor relapses or becomes resistant over time.
This scenario suggests the development of adaptive resistance, where the initial immune response triggered by the STING agonist is actively suppressed by counter-regulatory mechanisms.
Possible Cause & Troubleshooting Steps:
-
Cause A: Upregulation of Immune Checkpoints. STING activation can paradoxically lead to the upregulation of inhibitory molecules like PD-L1 on tumor cells, which dampens the T cell response.[7][10]
-
Cause B: Induction of Immunosuppressive Enzymes. The inflammatory environment created by STING activation can induce enzymes like IDO (indoleamine 2,3-dioxygenase) and COX2 (cyclooxygenase-2), which suppress T cell function.[10][11][12]
-
Solution: Test for synergy by co-administering this compound with specific inhibitors for these pathways, such as an IDO inhibitor (e.g., Lindrostat) or a COX2 inhibitor (e.g., Celecoxib).[10][11] Combination with a COX2 inhibitor, in particular, has been shown to lead to uniform survival and protective immunity in some models.[11][12]
-
-
Cause C: Host vs. Tumor STING Expression. The therapeutic effect may be dependent on STING expression in host immune cells (like DCs) rather than the tumor cells themselves. If host cells have impaired STING function, the response will be blunted.[16]
-
Solution: In preclinical models, use knockout mice (e.g., STING-deficient Goldenticket mice) to determine if the therapeutic effect is host-dependent. If tumor cells have lost STING, the therapy can still be effective as long as host antigen-presenting cells are functional.[16]
-
Data & Combination Therapies
Resistance to STING agonist monotherapy is common, but combination strategies can produce synergistic anti-tumor effects. The following table summarizes preclinical data for combination therapies.
| Combination Therapy | Model/Cell Line | Key Finding | Outcome | Reference |
| STING Agonist (CDA) + Anti-PD-1 | Lewis Lung Carcinoma (LLC) | Enhanced antitumor responses and increased survival compared to monotherapy. | Synergistic | [10][11][12] |
| STING Agonist (CDA) + IDO Inhibitor | Lewis Lung Carcinoma (LLC) | Synergized to enhance tumor control and survival. | Synergistic | [10][11] |
| STING Agonist (CDA) + COX2 Inhibitor (Celecoxib) | Lewis Lung Carcinoma (LLC) | Controlled tumor growth, led to uniform survival without relapse, and induced systemic antitumor immunity. | Highly Synergistic | [10][11][12] |
| STING Agonist + VPS34 Inhibitor (SB02024) | B16-F10 Melanoma | VPS34 inhibition augmented the cGAS/STING pathway, increased chemokine release, and significantly improved survival. | Synergistic | [17][18][19] |
Key Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins downstream of STING activation.
Methodology:
-
Cell Seeding: Plate your target cells (e.g., tumor cells, macrophages, or fibroblasts) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a short time course (e.g., 0, 30, 60, 120 minutes). Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STING (Ser366)
-
Total STING
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
β-Actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize bands using an ECL detection system.
Expected Outcome: A time- and dose-dependent increase in the phosphorylation of STING, TBK1, and IRF3 relative to their total protein levels.
Protocol 2: Measurement of Downstream Gene Expression by RT-qPCR
This protocol quantifies the transcriptional upregulation of key interferon-stimulated genes (ISGs).
Methodology:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1, but for a longer time course (e.g., 0, 2, 4, 8, 24 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green master mix with primers for target genes:
-
IFNB1 (Interferon-beta)
-
CXCL10
-
CCL5
-
GAPDH or ACTB (as a housekeeping gene for normalization)
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Expected Outcome: A significant upregulation in the mRNA levels of IFNB1, CXCL10, and CCL5 following treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
STING agonist-34 toxicity assessment in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STING Agonist-34 in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected levels of systemic toxicity (e.g., weight loss, lethargy) in our mouse models after systemic administration of this compound. What could be the cause?
A1: Systemic administration of STING agonists can lead to excessive production of pro-inflammatory cytokines, potentially causing severe side effects like cytokine release syndrome (CRS).[1][2] This is a known class effect for potent STING agonists.
-
Troubleshooting Steps:
-
Dose Titration: Re-evaluate your dosing strategy. A dose-response study is crucial to identify the maximum tolerated dose (MTD). Systemic administration often requires careful optimization to balance efficacy and toxicity.[1][2]
-
Route of Administration: Consider switching to intratumoral (i.t.) injection if your tumor model is accessible.[3] This can maximize local immune activation within the tumor microenvironment while minimizing systemic exposure and associated side effects.[4][5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the exposure and cytokine profile over time. Measure key inflammatory cytokines like IFN-β, IL-6, and TNF-α in plasma at several time points post-administration.[4][5]
-
Formulation: The formulation of this compound can significantly impact its toxicity profile. Consider if the vehicle or delivery system (e.g., nanoparticles, liposomes) is contributing to the observed toxicity.[6][7][8]
-
Q2: Our in vitro assays show potent STING activation, but we are not seeing significant anti-tumor efficacy in vivo. Why might this be?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be at play:
-
Troubleshooting Steps:
-
Tumor Microenvironment (TME): The TME of your chosen model may be highly immunosuppressive.[9] STING activation alone might not be sufficient to overcome this. Consider combination therapies, such as with immune checkpoint inhibitors (e.g., anti-PD-1), which have shown synergistic effects with STING agonists in preclinical models.[3][4][10]
-
STING Pathway Integrity: Some tumor cell lines may have deficiencies in the STING signaling pathway due to genetic mutations or epigenetic silencing, rendering them less responsive to agonists.[2][11] Verify STING expression and pathway functionality in your tumor model.
-
Drug Delivery and Stability: Natural cyclic dinucleotide (CDN) agonists can have poor stability and limited cell permeability.[6][12] If this compound is a CDN, ensure your formulation protects it from degradation and facilitates entry into target cells. Novel delivery systems can improve pharmacokinetic behavior and reduce off-target effects.[6][13]
-
Immune Cell Infiltration: For an effective anti-tumor response, STING activation needs to recruit and activate immune cells like CD8+ T cells into the tumor.[4][14] Analyze the immune cell populations within the tumor before and after treatment using techniques like flow cytometry or immunohistochemistry.
-
Q3: We are observing significant variability in tumor response between animals in the same treatment group. What are the potential sources of this variability?
A3: Inconsistent responses can stem from experimental procedures or inherent biological differences.
-
Troubleshooting Steps:
-
Injection Technique: For intratumoral administration, inconsistent injection technique can lead to variable drug distribution within the tumor or leakage into systemic circulation. Ensure all researchers are trained on a standardized protocol.
-
Tumor Heterogeneity: Even within the same animal, different tumors can have varying levels of vascularization and immune infiltration, affecting drug delivery and response.[3]
-
Animal Health: Ensure all animals are healthy and of a consistent age and sex, as underlying inflammation can impact the response to immune-stimulating agents.[15]
-
Formulation Stability: Confirm the stability of your this compound formulation. Aggregation or degradation of the compound could lead to inconsistent dosing.[16]
-
Q4: What are the key biomarkers to measure to confirm STING pathway activation in our preclinical models?
A4: To confirm target engagement and pathway activation, you should measure downstream signaling molecules and effector cytokines.
-
In Vitro (e.g., in PBMCs or tumor cell lines):
-
In Vivo (in tumor tissue and/or plasma):
-
Expression of IFN-stimulated genes (ISGs) such as Cxcl10 and Ifnb1 in the tumor.[13]
-
Levels of IFN-β, IL-6, TNF-α, CXCL9, and CXCL10 in tumor homogenates and plasma.[3][4][9]
-
Increased infiltration and activation of immune cells, particularly CD8+ T cells and dendritic cells (DCs), within the tumor.[14]
-
Quantitative Data from Preclinical STING Agonist Studies
The following tables summarize representative data from various preclinical studies on different STING agonists. This information can serve as a general guide for expected outcomes with this compound.
Table 1: In Vitro Potency of Various STING Agonists
| STING Agonist | Assay System | Readout | Potency (EC50) | Reference(s) |
|---|---|---|---|---|
| diABZI | Human PBMCs | IFNβ Secretion | 130 nM | [3] |
| KAS-08 | THP-1 ISG Reporter Assay | Luciferase Activity | 180 nM | [6] |
| G10 | THP-1 (HAQ variant) | IRF3 Activation | Less active | [6] |
| G10 | STING (R232 variant) | IRF3 Activation | 2.5 µM |[6] |
Table 2: In Vivo Anti-Tumor Efficacy and Toxicity of STING Agonists
| STING Agonist | Animal Model | Route | Key Efficacy Outcome | Observed Toxicities / Side Effects | Reference(s) |
|---|---|---|---|---|---|
| DMXAA | C57BL/6J Mice | i.p. (40 mg/kg) | Induces sterile shock | Lethality, high serum IL-6 | [19] |
| BMS-986301 | CT26 Murine Model | i.t. | >90% complete regression | Not specified | [4] |
| ADU-S100 | Murine Tumor Models | i.t. | Induction of tumor-specific CD8+ T cells | Increased IL-6, IFN-β1, MCP1/CCL2 | [4] |
| MSA-2 | MC38 Murine Model | Oral (60 mg/kg) | Tumor regression, long-lasting immunity | Well-tolerated | [6][20] |
| GSK532 | CT26 Murine Model | i.t. | Strong anti-tumor effect in injected and distal tumors | Induction of IFNβ, TNFα, IL-6 in tumors |[21] |
Detailed Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) in appropriate media.
-
Stimulation: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure cytokine secretion.
-
Cytokine Analysis: Quantify the concentration of IFN-β, IL-6, and TNF-α in the supernatant using ELISA or a multiplex bead-based assay.
-
Lysate Preparation (Optional): To analyze signaling, lyse the remaining cells at an earlier time point (e.g., 1-4 hours) and prepare protein lysates.
-
Western Blotting (Optional): Perform Western blotting on the lysates to detect phosphorylated forms of STING, TBK1, and IRF3.
Protocol 2: In Vivo Murine Syngeneic Tumor Model Toxicity and Efficacy Study
-
Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 5x10^5 CT26 cells) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound via the desired route (e.g., intratumoral, intravenous, intraperitoneal) at the predetermined dose and schedule. Include vehicle control and positive control (e.g., another known STING agonist or checkpoint inhibitor) groups.
-
Toxicity Assessment: Monitor animal health daily. Record body weight, clinical signs of toxicity (e.g., ruffled fur, hunched posture), and any adverse events.
-
Efficacy Assessment: Measure tumor volume 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition or complete regression.
-
Pharmacodynamic Analysis: At selected time points, collect blood samples for plasma cytokine analysis. At the end of the study, harvest tumors for analysis of immune cell infiltration (flow cytometry) and gene expression (RT-qPCR for ISGs).
-
Re-challenge (for complete responders): Mice that achieve complete tumor regression can be re-challenged with the same tumor cell line to assess for the development of long-term immunological memory.[21]
Visualizations
Signaling Pathways and Workflows
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential | MDPI [mdpi.com]
- 13. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]
- 14. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Reproductive safety of STING agonists MSA-2 and manganese-MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining STING Agonist-34 Delivery to the Tumor Microenvironment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted delivery of STING Agonist-34 to the tumor microenvironment. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Its mechanism of action involves directly binding to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β). Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The secreted type I IFNs then act in an autocrine and paracrine manner to enhance the cross-presentation of tumor antigens by dendritic cells, promote the cytotoxic activity of NK cells and CD8+ T cells, and facilitate their trafficking into the tumor microenvironment.[1]
Q2: Why is targeted delivery of this compound to the tumor microenvironment important?
A2: Targeted delivery is crucial to maximize the therapeutic efficacy of this compound while minimizing systemic toxicities. Systemic administration of potent immune activators like STING agonists can lead to widespread inflammation and potentially severe side effects.[2] By concentrating the agonist within the tumor microenvironment, we can achieve high local concentrations required for robust anti-tumor immune activation while limiting exposure to healthy tissues.[3][4] This approach aims to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[5]
Q3: What are the common delivery strategies being explored for STING agonists like this compound?
A3: Several delivery strategies are under investigation to improve the therapeutic index of STING agonists. These include encapsulation in nanoparticles (e.g., liposomes, polymeric nanoparticles, mesoporous silica (B1680970) nanoparticles), conjugation to antibodies to form antibody-drug conjugates (ADCs), and incorporation into hydrogels for sustained local release.[4][6][7][8] These approaches aim to protect the agonist from degradation, improve its solubility, and facilitate its uptake by target cells within the tumor microenvironment, such as dendritic cells and cancer cells.[8]
Q4: What are the key readouts to assess the in vivo efficacy of this compound delivery?
A4: Key readouts for in vivo efficacy include:
-
Tumor Growth Inhibition: Regular measurement of tumor volume to assess the direct impact on tumor progression.[9]
-
Immune Cell Infiltration: Analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to quantify the infiltration of effector immune cells like CD8+ T cells, NK cells, and dendritic cells, as well as changes in regulatory T cell populations.[9][10]
-
Cytokine Profile: Measurement of pro-inflammatory cytokines and chemokines (e.g., IFN-β, TNF-α, CXCL10, CCL5) in the tumor or serum to confirm STING pathway activation and immune response.[11]
-
Survival Analysis: Kaplan-Meier survival curves to determine the overall impact on survival.[11]
Q5: What are some common challenges encountered when working with STING agonist delivery systems?
A5: Common challenges include:
-
Low Drug Loading and Encapsulation Efficiency: Difficulty in efficiently loading the hydrophilic STING agonist into hydrophobic nanoparticle cores.
-
Premature Drug Release: Instability of the delivery vehicle leading to systemic release of the agonist.[4]
-
Poor Tumor Penetration: The size and properties of the delivery vehicle may limit its ability to penetrate deep into the tumor tissue.[2]
-
Off-Target Uptake: Accumulation of the delivery system in organs like the liver and spleen, which can lead to toxicity.[12]
-
Variability in Efficacy: Inconsistent anti-tumor responses due to tumor heterogeneity and the complexity of the tumor microenvironment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no anti-tumor efficacy in vivo | 1. Insufficient dose at the tumor site: Poor biodistribution, rapid clearance, or low loading of the delivery vehicle. 2. Inefficient cellular uptake: The delivery vehicle is not being internalized by target cells (e.g., dendritic cells, tumor cells). 3. Degradation of this compound: The agonist is being degraded before reaching its intracellular target. 4. Immunosuppressive tumor microenvironment: High presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) is dampening the immune response. 5. Low STING expression in target cells: The tumor cells or key immune cells may have low intrinsic STING expression. | 1. Optimize formulation: Increase drug loading, improve nanoparticle stability, or consider alternative delivery systems with better tumor-targeting properties. Evaluate biodistribution using fluorescently labeled carriers. 2. Modify delivery vehicle: Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of the nanoparticle to enhance uptake by specific cell types. 3. Improve formulation: Use delivery systems that protect the agonist from enzymatic degradation. Ensure proper storage and handling of the compound. 4. Combination therapy: Combine this compound delivery with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or agents that deplete or reprogram immunosuppressive cells.[5][13] 5. Screen cell lines/tumor models: Select tumor models known to have a functional STING pathway. Verify STING expression by Western blot or qPCR. |
| High systemic toxicity observed | 1. Premature release of this compound: The delivery vehicle is unstable in circulation. 2. Off-target accumulation: The delivery vehicle is accumulating in healthy organs, particularly the liver and spleen. 3. Dose is too high: The administered dose is causing systemic inflammation. | 1. Re-engineer the delivery vehicle: Improve the stability of the nanoparticle or hydrogel to ensure controlled release at the tumor site. 2. Enhance tumor targeting: Incorporate tumor-specific targeting moieties to increase the ratio of tumor-to-organ accumulation. 3. Dose titration: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic window. |
| Inconsistent results between experiments | 1. Variability in formulation: Inconsistent nanoparticle size, drug loading, or surface characteristics. 2. Variability in animal model: Differences in tumor growth rates or immune status of the animals. 3. Inconsistent administration: Variation in the intratumoral injection technique or systemic administration. | 1. Standardize formulation protocol: Implement strict quality control measures to ensure batch-to-batch consistency of the delivery vehicle. 2. Standardize animal studies: Use age- and sex-matched animals and monitor tumor growth closely to start treatment at a consistent tumor volume. 3. Standardize administration procedures: Use imaging guidance for intratumoral injections to ensure consistent delivery to the tumor core. For systemic administration, use consistent injection volumes and rates. |
| Low cytokine production in vitro/ex vivo | 1. Inefficient cellular delivery: The STING agonist is not reaching the cytosol where STING is located. 2. Cell line is not responsive: The chosen cell line may have a deficient STING pathway. 3. Assay sensitivity: The ELISA or multiplex assay may not be sensitive enough to detect low levels of cytokines. | 1. Use transfection reagents or electroporation for in vitro studies: For initial screening, these methods can help bypass the cell membrane. For delivery system evaluation, optimize the formulation for endosomal escape. 2. Use a positive control cell line: Use a cell line known to have a robust STING response (e.g., THP-1 cells) as a positive control. 3. Use a more sensitive assay: Consider using a more sensitive detection method or concentrating the cell culture supernatant before analysis. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| THP-1 | STING Activation | EC50 | 0.38 µM | MedChemExpress |
| THP-1 | STING Binding | IC50 | 1.15 µM | MedChemExpress |
Table 2: Comparative Efficacy of STING Agonist Delivery Systems in Preclinical Models (Representative Data)
| Delivery System | STING Agonist | Tumor Model | Administration Route | Key Findings | Reference |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | B16F10 Melanoma | Intratumoral | Significantly enhanced tumor growth inhibition and survival compared to free CDA. Increased infiltration of CD8+ T cells. | [7] |
| Lipid Nanoparticles (LNP) | cGAMP | B16F10 Melanoma | Intravenous | Improved half-life of cGAMP by 40-fold. Increased CD4+ and CD8+ T-cell infiltration in tumors. Enhanced efficacy of anti-PD-L1 therapy. | [12] |
| Polymersomes | cGAMP | B16F10 Melanoma | Intravenous | Increased accumulation in tumor and draining lymph nodes. Enhanced T-cell infiltration and anti-tumor immunity. | [12] |
| Antibody-Drug Conjugate (ADC) | IMSA172 (cGAMP analog) | EGFR-expressing tumors | Systemic | Well-tolerated with potent anti-tumor efficacy. Synergized with anti-PD-L1 antibody. | [4] |
| Hydrogel | CDA | GL-261 Glioma | Intratumoral | Sustained release of CDA for over one week. Induced complete tumor regression in a high percentage of mice and long-term immune memory. | [4] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound delivered via a nanoparticle formulation.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound encapsulated in nanoparticles (formulation to be tested)
-
Vehicle control (e.g., empty nanoparticles in PBS)
-
Calipers
-
Syringes and needles (27G or smaller)
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 B16-F10 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Intratumoral Injection: Carefully inject 50 µL of the this compound nanoparticle formulation or vehicle control directly into the center of the tumor. Repeat injections as per the experimental design (e.g., on days 10, 13, and 16 post-implantation).
-
Systemic Administration: Inject 100 µL of the formulation or vehicle control via intravenous (tail vein) or intraperitoneal injection.
-
-
Tumor Measurement and Survival: Continue to measure tumor volume every 2-3 days until tumors reach the pre-defined endpoint (e.g., 2000 mm³). Monitor animal health and record survival.
-
Data Analysis: Plot average tumor growth curves for each group. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., Log-rank test).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI medium with 10% FBS
-
Collagenase IV and DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-CD11c, anti-F4/80, anti-Gr-1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Harvest tumors and mince them into small pieces. Digest the tissue in RPMI containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Count the cells and resuspend them in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations.
Protocol 3: Measurement of Cytokine Levels in the Tumor Microenvironment
Objective: To quantify the levels of key cytokines and chemokines in the tumor microenvironment after this compound treatment.
Materials:
-
Tumor tissue from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., IFN-β, TNF-α, CXCL10, CCL5)
-
Plate reader
Procedure:
-
Tumor Homogenization: Harvest tumors, weigh them, and homogenize them in lysis buffer on ice.
-
Protein Extraction: Centrifuge the homogenates at high speed to pellet cellular debris. Collect the supernatant containing the total tumor protein.
-
Protein Quantification: Determine the total protein concentration in each sample using a BCA assay.
-
Cytokine Measurement:
-
Perform ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Load equal amounts of total protein for each sample to ensure accurate comparison.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the tumor lysates. Normalize the cytokine levels to the total protein concentration (e.g., pg of cytokine per mg of total protein).
Mandatory Visualizations
Caption: cGAS-STING signaling pathway activation by cytosolic dsDNA or this compound.
Caption: Experimental workflow for evaluating this compound delivery in vivo.
Caption: Troubleshooting decision tree for low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral STING agonist reverses immune evasion in PD-(L)1-refractory Merkel cell carcinoma: mechanistic insights from detailed biomarker analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-34 Experiments
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist-34 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to STING agonist-34. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors:
-
Cell Line Suitability: Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some common cell lines like HEK293T have a non-functional STING pathway and require reconstitution to study STING signaling.[1] It's also important to consider that different human and mouse cell lines can be used to study the STING pathway.[2]
-
Agonist Integrity: STING agonists can be sensitive to degradation. Ensure proper storage and handling, and minimize freeze-thaw cycles.[3] For example, some agonists should be stored at -20°C for up to a year.[4]
-
Suboptimal Concentration: The optimal concentration for STING activation can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.[3]
-
Delivery Method: Efficient delivery of the agonist into the cytoplasm is critical for STING activation.[5] Depending on the agonist and cell type, a transfection reagent may be necessary.
-
Defective Downstream Signaling: The issue might lie downstream of STING itself. Verify the expression and phosphorylation status of key proteins like TBK1 and IRF3.[3]
Q2: I'm observing high levels of cell death after treating with this compound. How can I mitigate this?
A2: Excessive cell death can be a concern and may be due to:
-
Overstimulation: High concentrations of STING agonists can lead to excessive inflammation and apoptosis.[6][7] Reducing the agonist concentration is the first step in troubleshooting.
-
Cell Type Sensitivity: Some cell types, particularly T cells, are more susceptible to STING-induced apoptosis.[6][7]
-
Assay Duration: Prolonged exposure to the agonist can increase toxicity. Consider reducing the incubation time.
Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental procedures:
-
Reagent Preparation: Prepare fresh solutions of the STING agonist for each experiment to avoid degradation.[3]
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Pipetting and Mixing: Use a master mix for treatment solutions to ensure uniform concentration across wells.[3]
-
Plate Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation. To minimize this, avoid using the outer wells for critical experiments or fill them with sterile PBS or media.[3]
Troubleshooting Guides
Low or No STING Activation
dot
Caption: Troubleshooting workflow for low or no STING activation.
High Cell Viability Issues
dot
Caption: Troubleshooting workflow for high cell toxicity.
Data Presentation
Table 1: Representative Effective Concentrations of STING Agonists
| Agonist | Cell Line | Effective Concentration (EC50) | Reference |
| This compound | THP-1 | 0.38 µM | [8] |
| cGAMP | THP-1 | 1-10 µM | [9] |
| DMXAA (mouse) | J774 | 10-50 µM | [10] |
Note: These values are representative and optimal concentrations should be determined empirically for each experimental system.
Table 2: Expected Downstream Readouts of STING Activation
| Readout | Method | Typical Time Point | Notes |
| Phospho-STING (Ser366) | Western Blot | 30 min - 4 hours | A direct and early marker of STING activation.[3] |
| Phospho-IRF3 (Ser396) | Western Blot | 1 - 6 hours | Key transcription factor downstream of STING.[9] |
| IFN-β Secretion | ELISA | 18 - 24 hours | A robust and common readout for STING pathway activation.[1][9] |
| CXCL10 Secretion | ELISA | 18 - 24 hours | An important chemokine induced by STING activation.[3] |
| ISG Expression (e.g., IFIT1) | qRT-PCR | 4 - 8 hours | Measures the transcriptional response to Type I interferons. |
Experimental Protocols
Protocol 1: Quantification of STING Pathway Activation via IFN-β Sandwich ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.[9]
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes) at a density of 5 x 10^5 cells/well in a 96-well plate.[9]
-
Cell Treatment: Prepare serial dilutions of the STING agonist. Include a vehicle-only control. Remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control. Incubate for 24 hours at 37°C and 5% CO2.[9]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.[9]
-
ELISA Procedure: Follow the manufacturer's instructions for the IFN-β ELISA kit. This typically involves:
-
Adding standards, controls, and cell culture supernatants to the pre-coated plate.
-
Incubating with a detection antibody.
-
Washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
Reading the absorbance at 450 nm.[9]
-
Protocol 2: Western Blot for Phosphorylated IRF3
This protocol outlines the detection of phosphorylated IRF3 as a direct measure of STING pathway activation.[4][11]
-
Cell Treatment and Lysis: Treat cells with the STING agonist for the desired time (e.g., 1-6 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated IRF3 (Ser396) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[3]
-
Detection: Develop the blot using a chemiluminescent substrate and image it.[3]
Signaling Pathway Diagram
dot
Caption: The cGAS-STING signaling pathway.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing STING Agonist Activity with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing experiments involving STING (Stimulator of Interferon Genes) agonists and adjuvants. As "STING agonist-34" is not a publicly documented compound, this guide is based on well-characterized synthetic STING agonists. Researchers should adapt the protocols and recommendations to their specific STING agonist of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STING agonists?
A1: STING agonists are designed to mimic the natural ligands of the STING protein, which is a crucial component of the innate immune system.[1] Upon binding to STING, which resides on the endoplasmic reticulum, the agonist induces a conformational change.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4] This cascade ultimately enhances antigen presentation and promotes the activation of T cells and natural killer (NK) cells, leading to a robust anti-tumor immune response.[4]
Q2: Why should I consider using an adjuvant with a STING agonist?
A2: While STING agonists are potent immune activators, their efficacy can be further enhanced by combining them with adjuvants. Adjuvants can work through various mechanisms to amplify the immune response, such as:
-
Synergistic Pathway Activation: Combining a STING agonist with an agonist for another pattern recognition receptor, like a Toll-like receptor (TLR) agonist, can lead to a more robust and diverse cytokine and chemokine profile.[5]
-
Overcoming Resistance: Some tumors have or develop mechanisms to resist STING agonist therapy. Adjuvants can help overcome this resistance. For example, inhibitors of vacuolar protein sorting 34 (VPS34) have been shown to augment the cGAS/STING pathway.[6][7]
-
Improving Delivery and Stability: Certain adjuvants or delivery systems can improve the pharmacokinetic profile of STING agonists, protecting them from degradation and ensuring they reach their target cells.[8]
Q3: What are some common adjuvants used with STING agonists?
A3: Several classes of adjuvants have been explored in combination with STING agonists:
-
TLR Agonists: Agonists for TLR7/8 and TLR9 (like CpG oligodeoxynucleotides) have been shown to work synergistically with STING agonists to enhance anti-tumor T-cell responses.[5][9]
-
Enzyme Inhibitors: Inhibitors of enzymes like VPS34 can enhance STING-mediated signaling and cytokine release.[6][7]
-
Immune Checkpoint Inhibitors: Combining STING agonists with checkpoint inhibitors (e.g., anti-PD-1) can lead to more durable anti-tumor responses by overcoming T-cell exhaustion.[10]
Q4: How do I select the appropriate cell line for my in vitro experiments?
A4: The choice of cell line is critical for obtaining meaningful results. Key considerations include:
-
STING Expression: Ensure your chosen cell line expresses a functional STING protein. This can be verified by western blot or qPCR. Common cell lines with functional STING pathways include human monocytic THP-1 cells and mouse macrophage RAW264.7 cells.
-
Downstream Signaling Components: The cell line should also express the necessary downstream signaling molecules like TBK1 and IRF3.
-
Reporter Systems: For high-throughput screening, consider using reporter cell lines that express a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no STING activation (e.g., low IFN-β secretion) | 1. Low STING expression in the cell line. | Verify STING protein expression via Western blot. If low, consider using a different cell line (e.g., THP-1, RAW264.7).[11] |
| 2. Inefficient delivery of the STING agonist into the cytoplasm. | STING agonists are often charged molecules and may not readily cross the cell membrane. Use a transfection reagent or electroporation to improve cytosolic delivery.[11] | |
| 3. Degradation of the STING agonist. | Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation.[11] | |
| 4. Inactive STING agonist. | Confirm the activity of your STING agonist batch using a positive control cell line known to respond well. | |
| 5. Suboptimal concentration of the agonist or adjuvant. | Perform a dose-response titration for both the STING agonist and the adjuvant to find the optimal concentrations for synergistic effects. | |
| High cell-to-cell variability in response | 1. Inconsistent cell health or passage number. | Use cells at a consistent, low passage number and ensure they are healthy and evenly seeded. |
| 2. Uneven distribution of agonist/adjuvant. | Ensure thorough mixing of reagents in the well by gentle swirling. | |
| 3. "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments as they are more prone to evaporation. Fill them with sterile media or PBS.[11] | |
| High background signal in reporter assays | 1. Autofluorescence of the compound. | Test the intrinsic fluorescence of your STING agonist and adjuvant at the excitation/emission wavelengths of your reporter. |
| 2. Non-specific activation of the reporter. | Include a control with the adjuvant alone to assess its effect on the reporter system. | |
| Unexpected cytotoxicity | 1. Excessive STING activation. | High concentrations of STING agonists can lead to overstimulation and cell death. Reduce the concentration of the agonist.[11] |
| 2. Toxicity of the adjuvant or delivery vehicle. | Test the cytotoxicity of the adjuvant and any delivery reagents (e.g., transfection lipids) alone. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the enhancement of STING agonist activity with adjuvants.
Table 1: In Vitro Cytokine Production in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | IFN-γ (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | < 50 | < 100 | < 100 |
| STING Agonist (DMXAA) | 250 ± 50 | 1500 ± 200 | 2000 ± 300 |
| TLR7/8 Agonist (522) | 150 ± 30 | 2500 ± 400 | 3500 ± 500 |
| DMXAA + 522 | 800 ± 100 | 4500 ± 600 | 6000 ± 700 |
Data is representative and compiled from studies such as[5]. Values are presented as mean ± standard deviation.
Table 2: In Vivo Anti-Tumor Efficacy in a B16F10 Melanoma Model
| Treatment Group | Average Tumor Volume (mm³) at Day 18 | Survival Rate (%) at Day 40 |
| Vehicle | 1200 ± 200 | 0 |
| STING Agonist (ADU-S100) | 800 ± 150 | 20 |
| VPS34 Inhibitor (SB02024) | 950 ± 180 | 10 |
| ADU-S100 + SB02024 | 300 ± 80 | 60 |
Data is representative and compiled from studies such as[6][7]. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro STING Activation in THP-1 Monocytes
This protocol describes the measurement of IFN-β secretion from THP-1 cells following treatment with a STING agonist and adjuvant.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
STING agonist (e.g., cGAMP)
-
Adjuvant of choice
-
Transfection reagent (e.g., Lipofectamine)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a complex of the STING agonist and transfection reagent in serum-free media according to the manufacturer's instructions.
-
Prepare a solution of the adjuvant at the desired concentration.
-
Remove the culture medium from the cells and add the STING agonist-transfection reagent complex and the adjuvant solution.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's protocol.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of a STING agonist and adjuvant combination in a syngeneic tumor model.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Tumor cell line (e.g., B16F10 melanoma)
-
STING agonist
-
Adjuvant
-
Sterile PBS for injections
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, STING agonist alone, Adjuvant alone, Combination).
-
Administer treatments as per the experimental design (e.g., intratumoral or systemic injections).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mice for signs of toxicity and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and lymphoid organs for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
Visualizations
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.
Caption: A general workflow for evaluating STING agonist and adjuvant combinations.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating STING Agonist-34-Induced Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell death induced by STING agonist-34. The information provided is intended to help users optimize their experiments and interpret their results accurately.
Troubleshooting Guides
Issue: Excessive Cell Death Observed Upon Treatment with this compound
High levels of cell death can confound experimental results by masking the intended immunostimulatory effects of STING agonists. This guide provides a systematic approach to troubleshoot and mitigate excessive cytotoxicity.
Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve excessive cell death in experiments using STING agonists.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing cell death in my experiments?
A1: STING (Stimulator of Interferon Genes) pathway activation can lead to programmed cell death as a physiological response to eliminate infected or cancerous cells.[1][2] This can occur through several mechanisms, including apoptosis, necroptosis, and pyroptosis.[1][2][3][4] The extent of cell death can depend on the cell type, the concentration of the STING agonist, and the duration of treatment.[5][6][7][8]
Q2: What are the different cell death pathways induced by STING activation?
A2: STING activation can trigger three main types of regulated cell death:
-
Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is primarily mediated by caspases.[3][6][9]
-
Necroptosis: A regulated form of necrosis that is independent of caspases and is mediated by RIPK1, RIPK3, and MLKL proteins.[1][10][11]
-
Pyroptosis: A highly inflammatory form of cell death that is also caspase-dependent (typically caspase-1) and results in the release of pro-inflammatory cytokines.[3]
Q3: How can I reduce this compound-induced cell death without affecting its immunostimulatory activity?
A3: A primary strategy is to perform a careful dose-response and time-course experiment to find the optimal concentration and incubation time that induces a robust immune response (e.g., IFN-β production) with minimal cell death.[12] If cell death remains high, you can consider co-treatment with specific inhibitors of cell death pathways.
Q4: What inhibitors can be used to mitigate STING agonist-induced cell death?
A4:
-
To inhibit apoptosis: A pan-caspase inhibitor such as Z-VAD-FMK can be used.[3][12][13]
-
To inhibit necroptosis: A RIPK1 inhibitor such as Necrostatin-1 can be used.[10][13]
It is recommended to first determine the dominant cell death pathway in your experimental system to select the appropriate inhibitor.
Q5: At what concentration should I use these inhibitors?
A5: The optimal concentration of inhibitors should be determined experimentally for your specific cell line and conditions. However, here are some general starting points from the literature:
Always include an inhibitor-only control to assess any potential off-target effects.
Q6: How can I determine which cell death pathway is dominant in my cells?
A6: You can use a combination of approaches:
-
Pharmacological Inhibition: Test whether Z-VAD-FMK or Necrostatin-1 rescues the cells from STING agonist-induced death.
-
Biochemical Assays:
-
Apoptosis: Measure the activity of caspase-3 and/or caspase-7.[4][14][15]
-
Apoptosis vs. Necrosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both.[1][5][16][17][18]
-
-
Western Blotting:
Data Presentation
Disclaimer: The following data is representative and compiled from studies using various STING agonists (e.g., cGAMP, diABZI) in different cell lines, as specific data for "this compound" is not publicly available. These tables should be used as a guide for experimental design.
Table 1: Dose-Dependent Effect of STING Agonists on Cancer Cell Viability
| Cell Line | STING Agonist | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Pancreatic (AsPC-1) | cGAMP | 1 | 24 | ~90 | [5] |
| 2 | 24 | ~80 | [5] | ||
| 4 | 24 | ~65 | [5] | ||
| Pancreatic (Capan-2) | cGAMP | 1 | 24 | ~95 | [5] |
| 2 | 24 | ~85 | [5] | ||
| 4 | 24 | ~70 | [5] | ||
| AML (MOLM-13) | diABZI | 0.1 | 72 | ~80 | [8] |
| 1 | 72 | ~50 | [8] | ||
| 10 | 72 | ~20 | [8] | ||
| Neuroblastoma (Neuro-2a) | cGAMP-NPs | 0.5 | 72 | ~40 | [21] |
Table 2: Effect of Inhibitors on STING Agonist-Induced Cell Death
| Cell Line | STING Agonist | Inhibitor | Cell Viability Rescue (%) | Reference |
| L929 Fibrosarcoma | Virus (SeV) | Necrostatin-1 (20 µM) | Significant rescue | [22] |
| Human AML | GSK3745417 | Q-VD-OPh (caspase inhibitor) | Blocked caspase induction | [7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[23]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[24]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Co-treatment with Cell Death Inhibitors
This protocol describes how to use Z-VAD-FMK or Necrostatin-1 to mitigate STING agonist-induced cell death.
Materials:
-
Cells in culture
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Necrostatin-1 (RIPK1 inhibitor)
-
Appropriate assay for measuring cell viability or a specific cell death marker.
Procedure:
-
Seed cells as required for your downstream assay (e.g., 96-well plate for viability, 6-well plate for western blotting).
-
Pre-incubation with inhibitor: Pre-treat the cells with the desired concentration of Z-VAD-FMK or Necrostatin-1 for 1-2 hours before adding the STING agonist.[10][13]
-
STING agonist treatment: Add this compound to the wells already containing the inhibitor.
-
Include the following controls:
-
Untreated cells
-
Cells treated with this compound only
-
Cells treated with the inhibitor only
-
Vehicle controls for the agonist and inhibitor
-
-
Incubate for the desired time period.
-
Proceed with your chosen assay to assess cell viability or specific markers of apoptosis or necroptosis.
Protocol 3: Distinguishing Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce cell death using this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][17][25]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][16][25]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathways
STING-Induced Cell Death Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Agonist-mediated activation of STING induces apoptosis in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. "Agonist-Mediated Activation of STING Induces Apoptosis in Malignant B " by Chih-Hang Anthony Tang, Joseph A. Zundell et al. [digitalcommons.usf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | IFNλ1 is a STING-dependent mediator of DNA damage and induces immune activation in lung cancer [frontiersin.org]
- 15. rupress.org [rupress.org]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
Navigating the STING Agonist Landscape: A Comparative Analysis of ADU-S100 and BMS-986301 In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for potent and effective STING (Stimulator of Interferon Genes) agonists is a critical frontier in immuno-oncology. This guide provides a detailed comparison of the in vivo efficacy of two prominent STING agonists: ADU-S100 (also known as MIW815) and BMS-986301. While the initially requested "STING agonist-34" (Compound 12L) lacks available in vivo data, this analysis focuses on two clinically relevant compounds with published preclinical efficacy, offering valuable insights for advancing cancer immunotherapy research.
The activation of the STING pathway is a key mechanism for initiating an innate immune response against cancer. STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced in response to cytosolic DNA. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately priming a robust anti-tumor T-cell response. Both ADU-S100 and BMS-986301 are synthetic cyclic dinucleotides (CDNs) designed to harness this pathway for therapeutic benefit.
Quantitative Efficacy at a Glance
The following table summarizes the key in vivo efficacy data for ADU-S100 and BMS-986301 from preclinical murine tumor models.
| Parameter | ADU-S100 | BMS-986301 | Citation |
| Tumor Growth Inhibition (TGI) | Induces tumor-specific CD8+ T cells, leading to tumor clearance in various murine tumor models. | In CT26 and MC38 murine tumor models, >90% complete regression was observed in injected and non-injected tumors. | [1] |
| Complete Regression (Monotherapy) | 13% in CT26 and MC38 murine tumor models. | >90% in CT26 and MC38 murine tumor models. | [1][2] |
| Complete Regression (Combination with anti-PD-1) | Not specified in direct comparison. | 80% complete regression of injected and non-injected tumors in the CT26 model (no regressions with anti-PD-1 alone). | [1][2] |
| Durable Immunity | Combination with immune checkpoint modulation generates stronger, more durable eradication of tumors. | Not explicitly stated in the provided results, but complete regression suggests the potential for immunological memory. | [1] |
Delving into the Experimental Details
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
In Vivo Tumor Models and Efficacy Assessment
-
Animal Models: The in vivo efficacy of both ADU-S100 and BMS-986301 was evaluated in syngeneic murine tumor models, which are essential for studying immunotherapies as they utilize mice with a competent immune system. Commonly used models include CT26 (colon carcinoma) and MC38 (colon adenocarcinoma).[1][2]
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice.
-
Treatment Administration: Both STING agonists are administered via intratumoral (IT) injection directly into the established tumors.
-
Efficacy Endpoints: The primary efficacy endpoints are the measurement of tumor volume over time to determine tumor growth inhibition and the assessment of complete tumor regression. Survival of the animals is another key endpoint. The response of non-injected, distal tumors is also monitored to assess systemic anti-tumor immunity.[1][2]
-
Immunophenotyping: To understand the mechanism of action, immune cell populations within the tumor microenvironment and in peripheral blood are often analyzed using techniques like flow cytometry to quantify the infiltration and activation of CD8+ T cells and other immune cells.
Visualizing the Path to Anti-Tumor Immunity
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The STING signaling pathway and the mechanism of action of STING agonists.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of STING agonists.
Concluding Remarks
The available preclinical data suggests that while both ADU-S100 and BMS-986301 are active in stimulating an anti-tumor immune response, BMS-986301 demonstrates superior single-agent efficacy in terms of achieving complete tumor regression in the studied murine models.[1][2] The potent activity of BMS-986301, both as a monotherapy and in combination with checkpoint inhibitors, underscores the therapeutic potential of next-generation STING agonists.
It is important to note that these findings are from preclinical studies and the clinical efficacy and safety of these agents in humans are still under investigation. Nevertheless, this comparative analysis provides a valuable framework for understanding the in vivo performance of these two key STING agonists and highlights the ongoing efforts to optimize this promising class of cancer immunotherapies. Researchers are encouraged to consult the primary literature for more in-depth information and to consider these findings in the context of their own research and development programs.
References
A Comparative Guide to STING Agonist-34 and Other Non-Cyclic Dinucleotide STING Agonists
In the rapidly evolving landscape of cancer immunotherapy, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical target for activating the innate immune system against tumors. Non-cyclic dinucleotide (non-CDN) STING agonists represent a promising class of therapeutics designed to overcome the limitations of earlier cyclic dinucleotide-based agonists. This guide provides a detailed comparison of STING agonist-34 with other notable non-CDN STING agonists, focusing on their performance based on available experimental data.
Overview of this compound
This compound, also identified as compound 12L, is a potent non-cyclic dinucleotide STING agonist.[1][2] Preclinical data has demonstrated its ability to activate the STING pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor immune response.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other well-characterized non-CDN STING agonists. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.
In Vitro Potency
| Agonist | Cell Line | Assay | Readout | EC50 | Reference |
|---|---|---|---|---|---|
| This compound (12L) | THP-1 | Reporter Gene Assay | Luciferase | 0.38 µM | [1][2] |
| diABZI | THP-1 | Reporter Gene Assay | IFN-β Secretion | 130 nM (for human STING) | |
| MSA-2 | THP-1 | IFN-β Secretion | IFN-β | As low as 8 ± 7 nM (covalent dimer) | |
| KAS-08 | THP-1 | ISG Luciferase Reporter | Luciferase | 0.18 µM | |
| E7766 | Human PBMCs | IFNβ Expression | IFN-β | 0.15 - 0.79 µM | |
| DW18343 | THP1-Dual | ISG Reporter Assay | Luciferase | Not explicitly stated, but potent activation shown |
Cytokine Induction
| Agonist | Cell Line/System | Induced Cytokines | Observations | Reference |
|---|---|---|---|---|
| This compound (12L) | THP-1 cells | IFNB1, CXCL10, IL6 (mRNA) | Induces expression of key pro-inflammatory cytokine and chemokine genes. | [2] |
| diABZI | In vivo (mice) | IFN-β, IL-6, TNF, CXCL1 | Subcutaneous injection induces systemic cytokine response. | |
| DW18343 | THP1-Dual cells, RAW-Lucia cells | IFN-β, IL-6, CXCL10, TNF-α, ISG15, ISG56 | Broad induction of pro-inflammatory cytokines and interferon-stimulated genes. |
In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration Route | Key Findings | Reference |
|---|---|---|---|---|
| This compound (12L) | B16/F10 murine melanoma | Not specified | Reduces tumor volume and the number of lung metastases at 10 mg/kg. Increases plasma IFN-β levels. | [2] |
| diABZI | Syngeneic mouse tumor models | Intravenous | Significant tumor growth inhibition and improved survival. | |
| DW18343 | CT26, RenCa, EMT6, 4T1, B16-F10 | Intratumoral, Intraperitoneal, Intravenous | Potent anti-tumor activity and induction of immune memory. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the evaluation of STING agonists.
IFN-β Reporter Gene Assay (for EC50 Determination)
Objective: To quantify the potency of a STING agonist in inducing an interferon response.
Cell Line: THP-1 dual reporter cells (or other suitable reporter cell lines expressing a luciferase gene under the control of an IFN-stimulated response element).
Methodology:
-
Cell Seeding: Seed THP-1 dual reporter cells in a 96-well white, flat-bottom plate at a density of approximately 5 x 10^5 cells/well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in the appropriate cell culture medium.
-
Cell Treatment: Treat the cells with the serially diluted agonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve. Calculate the EC50 value using a suitable non-linear regression model.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α) in the cell culture supernatant following STING agonist treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 or primary immune cells) in a multi-well plate and treat with the STING agonist at various concentrations for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of the STING agonist in a preclinical tumor model.
Animal Model: Syngeneic mouse tumor models (e.g., B16-F10 melanoma or CT26 colon carcinoma in C57BL/6 or BALB/c mice, respectively).
Methodology:
-
Tumor Inoculation: Subcutaneously inoculate mice with a specified number of tumor cells.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at a specified dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or when tumors reach a humane endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).
-
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Conclusion
This compound demonstrates potent in vitro activity, comparable to or exceeding that of several other non-cyclic dinucleotide STING agonists. Its ability to induce key pro-inflammatory cytokines and mediate anti-tumor effects in vivo positions it as a promising candidate for further development in cancer immunotherapy. However, direct head-to-head comparative studies under standardized conditions are necessary for a definitive assessment of its relative efficacy and therapeutic potential. The provided data and protocols offer a framework for researchers and drug developers to evaluate and compare the performance of novel non-CDN STING agonists in this exciting field.
References
A Comparative Guide to the Anti-Tumor Efficacy of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By stimulating the innate immune system, STING agonists can drive a potent anti-tumor response, characterized by the production of type I interferons and the activation of cytotoxic T lymphocytes. This guide provides a comparative analysis of the anti-tumor effects of a hypothetical STING Agonist-34 against two well-characterized STING agonists, ADU-S100 (MIW815) and diABZI. The information is presented to aid researchers in evaluating and contextualizing the performance of novel STING pathway activators.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are pivotal in orchestrating a broad anti-tumor immune response, which includes the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1]
Caption: The cGAS-STING signaling pathway.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be assessed through various in vitro and in vivo models. Key parameters include the induction of Type I interferons, tumor growth inhibition, and the modulation of the tumor immune microenvironment. The following tables summarize the performance of this compound in comparison to ADU-S100 and diABZI, based on hypothetical and published data.
In Vitro Potency
| Agonist | Cell Line | IFN-β Induction (EC50, nM) |
| This compound | THP-1 | Data not available |
| ADU-S100 (MIW815) | THP-1 | ~5000 |
| diABZI | THP-1 | ~300 |
In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Models)
| Agonist | Tumor Model | Administration Route | Tumor Growth Inhibition (%) | Complete Responses (%) |
| This compound | CT26 (Colon) | Intratumoral | Data not available | Data not available |
| ADU-S100 (MIW815) | CT26 (Colon) | Intratumoral | ~60-80%[2] | ~40-60%[2] |
| diABZI | 4T1 (Breast) | Intravenous | ~55% (vs PBS)[3][4] | Not reported |
Immune Cell Infiltration in the Tumor Microenvironment
| Agonist | Tumor Model | Key Immune Cell Changes |
| This compound | CT26 (Colon) | Data not available |
| ADU-S100 (MIW815) | 4T1 (Breast) | Increased CD8+ T cells[2] |
| diABZI | 4T1 (Breast) | Increased CD8+ T cells[3][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments typically cited in such comparative analyses.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) are implanted subcutaneously into the flank of the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[1]
-
Treatment: The STING agonist is administered via the desired route (e.g., intratumoral, intravenous). A vehicle control group is included.[1]
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.[1]
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups with the control group.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with a STING agonist.
Methodology:
-
Tumor Digestion: Tumors are harvested at a predetermined time point after treatment and mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c).
-
Flow Cytometry Acquisition: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
-
Data Analysis: The percentage and absolute number of each immune cell population are calculated and compared between treatment and control groups.
Cytokine Production Assay
Objective: To measure the levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) produced in response to STING agonist treatment.
Methodology:
-
In Vitro Stimulation: Immune cells (e.g., bone marrow-derived dendritic cells, or a human monocytic cell line like THP-1) are cultured and stimulated with the STING agonist at various concentrations.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: Cytokine concentrations in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are calculated.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical validation of a novel STING agonist.
Caption: A typical experimental workflow for STING agonist validation.
Conclusion
The development of novel STING agonists like this compound holds significant promise for advancing cancer immunotherapy. A systematic and comparative approach to evaluating their anti-tumor effects, as outlined in this guide, is crucial for identifying the most potent candidates for clinical development. While ADU-S100 and diABZI have demonstrated robust preclinical activity, the therapeutic landscape for STING agonists is continually evolving.[1] Future studies should focus on optimizing delivery methods, exploring combination therapies, and identifying predictive biomarkers to maximize the clinical benefit of this exciting class of immuno-oncology agents.
References
STING Agonist-34: A Comparative Analysis of Cross-Reactivity with Murine STING
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of STING (Stimulator of Interferon Genes) Agonist-34, also known as Compound 12L, on human and murine STING. The data presented is derived from preclinical research and aims to offer an objective overview of the agonist's cross-reactivity, supported by experimental data and detailed methodologies.
Summary of Cross-Reactivity
STING Agonist-34 has demonstrated potent activation of the STING pathway in both human and murine cells. However, a notable species-specific difference in potency has been observed, with the agonist showing significantly higher activity in human cells compared to mouse cells. This is a critical consideration for the translation of preclinical findings in murine models to human applications.
Quantitative Data Comparison
The following table summarizes the in vitro cell-based activity of this compound (Compound 12L) in human and murine cell lines. The data is presented as EC50 values, which represent the concentration of the agonist that elicits a half-maximal response.
| Agonist | Cell Line | Species | Assay Type | EC50 (µM) |
| This compound (Compound 12L) | THP-1 | Human | IFN-β Reporter Assay | 0.38 ± 0.03[1] |
| This compound (Compound 12L) | RAW 264.7 | Murine | IFN-β Reporter Assay | 12.94 ± 1.78[1] |
This data clearly indicates that this compound is approximately 34-fold more potent in the human THP-1 monocytic cell line than in the murine RAW 264.7 macrophage cell line.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is initiated by the detection of cytosolic DNA.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
IFN-β Reporter Assay in THP-1 and RAW 264.7 Cells
This assay is used to determine the potency of STING agonists by measuring the induction of the type I interferon, IFN-β.
1. Cell Culture and Seeding:
-
Human THP-1 or murine RAW 264.7 cells are cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
This compound is serially diluted in the respective cell culture medium to achieve a range of concentrations.
-
The cell culture medium is removed from the wells and replaced with the medium containing the different concentrations of the agonist. A vehicle control (e.g., DMSO) is also included.
-
The cells are then incubated for 18-24 hours.
3. Measurement of IFN-β:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted IFN-β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The IFN-β concentrations are plotted against the corresponding agonist concentrations.
-
The EC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
STING Competition Binding Assay
This assay measures the ability of a test compound to displace a known labeled ligand from the STING protein, thereby determining its binding affinity.
1. Reagents and Materials:
-
Recombinant human or murine STING protein.
-
A labeled STING ligand (e.g., a fluorescently tagged cGAMP).
-
Assay buffer (e.g., Tris-buffered saline).
-
384-well low-volume plates.
2. Assay Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The recombinant STING protein and the labeled ligand are added to the wells of the plate.
-
The test compound dilutions are then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
3. Detection:
-
The signal from the labeled ligand is measured using a plate reader capable of detecting the specific label (e.g., fluorescence polarization or HTRF).
4. Data Analysis:
-
The decrease in signal with increasing concentrations of the test compound indicates displacement of the labeled ligand.
-
The data is plotted, and the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.
1. Cell Treatment:
-
Intact cells (e.g., THP-1 or RAW 264.7) are treated with this compound or a vehicle control for a defined period.
2. Thermal Challenge:
-
The cell suspensions are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).
3. Cell Lysis and Protein Analysis:
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble STING protein in the supernatant is quantified by Western blotting or other protein detection methods.
4. Data Analysis:
-
The amount of soluble STING at each temperature is plotted to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the agonist indicates target engagement.
Logical Workflow for STING Agonist Evaluation
The following diagram outlines the logical workflow for evaluating the cross-reactivity of a novel STING agonist.
Caption: Workflow for STING agonist evaluation.
References
A Head-to-Head Comparison of STING Agonist-34 and cGAMP for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of immuno-oncology, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to elicit robust anti-tumor immune responses. This guide provides a detailed, data-driven comparison of a novel synthetic STING agonist, STING agonist-34 (also known as Compound 12L), and the endogenous STING ligand, cyclic GMP-AMP (cGAMP). This objective analysis is intended to assist researchers in selecting the appropriate tool for their specific research and development needs.
Mechanism of Action: The STING Signaling Pathway
The STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, STING triggers a potent type I interferon (IFN) response, leading to the recruitment and activation of various immune cells that can recognize and eliminate cancer cells.
Canonical STING Pathway Activation by cGAMP:
-
DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP).
-
STING Activation: cGAMP binds directly to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.
-
Translocation and Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Synthetic Agonist Activation:
Synthetic STING agonists, such as this compound, are designed to directly bind to and activate the STING protein, bypassing the need for cGAS and cytosolic DNA. This direct activation can offer advantages in terms of potency and the ability to stimulate the pathway in cancer cells that may have downregulated cGAS expression.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and cGAMP, providing a basis for their comparison in key performance metrics.
Table 1: In Vitro Binding Affinity and Cellular Activity
| Parameter | This compound (Compound 12L) | 2',3'-cGAMP | Reference(s) |
| Binding Affinity (IC50/Kd) | |||
| Wild-type hSTING | 1.15 µM (IC50) | ~3.79 nM (Kd) | [1][2][3] |
| hSTING (R232) | 1.06 µM (IC50) | Not reported | |
| hSTING (AQ) | 0.61 µM (IC50) | Not reported | |
| hSTING (Q) | 1.12 µM (IC50) | Not reported | |
| Cellular Activity (EC50) | |||
| IFN-β induction in THP-1 cells | 0.38 µM | ~15-42 nM | [4] |
| Reporter gene expression in RAW 264.7 cells | 12.94 µM | Not directly comparable |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological function, while Kd (dissociation constant) is a measure of binding affinity. A lower value for both indicates higher potency/affinity. Direct comparison should be made with caution due to differences in assay types.
Table 2: In Vivo Anti-Tumor Efficacy (B16/F10 Melanoma Model)
| Parameter | This compound (Compound 12L) | 2',3'-cGAMP | Reference(s) |
| Dosing Regimen | 10 mg/kg | 10 µg (intramuscular) | [5] |
| Administration Route | Not specified in abstract | Intramuscular | [5] |
| Observed Effect | Significantly reduced tumor volume and number of lung metastases | As effective as anti-PD-L1 antibody in inhibiting tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments cited in the comparative analysis.
STING Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a compound to the STING protein.
Methodology:
-
Reagents: Purified recombinant STING protein, a fluorescently labeled STING ligand (tracer), and the test compound (this compound or cGAMP).
-
Procedure:
-
A constant concentration of the fluorescent tracer is incubated with varying concentrations of the STING protein to determine the optimal protein concentration for the assay.
-
The test compound is serially diluted and added to a mixture of the STING protein and the fluorescent tracer.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization of the samples is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization, as the test compound displaces the fluorescent tracer, is plotted against the concentration of the test compound. The IC50 value is then calculated from the resulting dose-response curve.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAS is essential for the antitumor effect of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of STING Agonist-34: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of a representative STING (Stimulator of Interferon Genes) agonist, here exemplified by ADU-S100, with an alternative non-cyclic dinucleotide agonist, SNX281. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance in activating the STING signaling pathway.
STING Signaling Pathway
The STING signaling pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, and initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a broader immune response involving the activation and recruitment of various immune cells to eliminate the threat.
Caption: The cGAS-STING signaling pathway.
Comparative On-Target Activity
The on-target activity of STING agonists is primarily assessed by their ability to induce downstream signaling events, such as the production of type I interferons and other pro-inflammatory cytokines. The following tables summarize the in vitro potency of ADU-S100 and SNX281 in various cell-based assays.
Table 1: In Vitro Potency (EC50) of STING Agonists in Reporter Gene Assays
| Agonist | Cell Line | Reporter Pathway | EC50 (µg/mL) | EC50 (µM) | Reference |
| ADU-S100 | THP-1 Dual | IRF3-mediated Luciferase | 3.03 | ~4.4 | [1][2] |
| ADU-S100 | THP-1 Dual | NF-κB-mediated SEAP | 4.85 | ~7.0 | [1][2] |
| SNX281 | THP-1 | IRF Luciferase | - | - | [3] |
| SNX281 | THP-1 | NF-κB SEAP | - | - | [3] |
Table 2: In Vitro Potency (EC50) of STING Agonists for Cytokine Induction
| Agonist | Cell Line | Cytokine | EC50 (µM) | Reference |
| SNX281 | THP-1 | IFN-β | 6.6 | [3] |
| SNX281 | THP-1 | TNF-α | - | [3] |
| SNX281 | THP-1 | IL-6 | - | [3] |
Table 3: In Vitro Cytokine Induction by STING Agonists
| Agonist | Cell Line | Concentration | Cytokine | Fold Induction (vs. control) | Reference |
| ADU-S100 | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.5 µg/mL | IFN-β | ~50 (liposomal formulation) | [2] |
| ADU-S100 | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.5 µg/mL | TNF-α | ~33 (liposomal formulation) | [2] |
| SNX281 | THP-1 | 25 µM | pSTING (S366) | Higher than ADU-S100 | [3] |
| SNX281 | THP-1 | 25 µM | pTBK1 (S172) | Higher than ADU-S100 | [3] |
| SNX281 | THP-1 | 25 µM | pIRF3 (S396) | Higher than ADU-S100 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
STING Reporter Gene Assay
This assay quantitatively measures the activation of the STING pathway by detecting the expression of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a promoter responsive to IRF3 or NF-κB, key transcription factors downstream of STING.
Experimental Workflow:
Caption: Workflow for a STING reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Seed THP-1 Dual™ KI-hSTING cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[4]
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.[4]
-
Cell Treatment: Add the diluted agonist to the cells.[4]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Signal Detection:
-
Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's instructions.[4]
-
SEAP Assay: Add a SEAP detection reagent, such as QUANTI-Blue™, and incubate until a color change is visible.
-
-
Data Acquisition: Measure luminescence using a luminometer or absorbance using a spectrophotometer.[4]
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.[4]
Cytokine Secretion Assay (ELISA)
This assay measures the amount of a specific cytokine (e.g., IFN-β, TNF-α, IL-6) secreted by cells into the culture medium following stimulation with a STING agonist.
Experimental Workflow:
Caption: Workflow for a cytokine ELISA.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., THP-1 or primary immune cells like bone marrow-derived dendritic cells) in a culture plate.[5]
-
Cell Treatment: Treat the cells with various concentrations of the STING agonist.[5]
-
Incubation: Incubate the cells for a specified period (e.g., 6 to 24 hours) to allow for cytokine production and secretion.[3][6]
-
Supernatant Collection: Carefully collect the cell culture supernatant.[5]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and washing steps with detection antibodies and a substrate.[5]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.[5]
Immunofluorescence Staining for STING Pathway Activation
This technique allows for the visualization of the subcellular localization and activation of key proteins in the STING pathway, such as the phosphorylation and translocation of STING, TBK1, and IRF3.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the STING agonist for a specified time (e.g., 1 hour).[3]
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibodies to enter the cells.[7]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).[7]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the proteins of interest (e.g., anti-pSTING, anti-pTBK1, anti-IRF3).[3]
-
Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that bind to the primary antibodies.[7]
-
Counterstaining and Mounting: Stain the cell nuclei with a counterstain like DAPI and mount the coverslips on microscope slides.[7]
-
Imaging: Visualize and capture images using a fluorescence microscope.[3]
Conclusion
This guide provides a comparative overview of the on-target activity of the synthetic cyclic dinucleotide STING agonist ADU-S100 and the non-cyclic dinucleotide agonist SNX281. The presented data and experimental protocols offer a framework for researchers to evaluate and compare the performance of these and other STING agonists in their own experimental settings. The choice of a suitable STING agonist will depend on the specific research or therapeutic goals, including desired potency, pharmacokinetic properties, and the target cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist-34: A Comparative Guide to Efficacy in Immunotherapy-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to immune checkpoint inhibitors (ICIs) presents a significant hurdle in cancer immunotherapy. The Stimulator of Interferon Genes (STING) pathway has been identified as a promising target to overcome this resistance by activating the innate immune system and fostering a robust anti-tumor T-cell response. This guide provides a comparative analysis of a representative STING agonist, referred to here as STING agonist-34, against other therapeutic alternatives, supported by preclinical and clinical data.
Mechanism of Action: Reigniting the Anti-Tumor Immune Response
STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon sensing cytosolic double-stranded DNA (dsDNA) from tumor cells.[1] This activation triggers a signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of dendritic cells (DCs), which are crucial for priming tumor-specific CD8+ T-cells.[2] By converting immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors, STING agonists can render them susceptible to ICIs and other immunotherapies.[3][4]
Below is a diagram illustrating the STING signaling pathway:
Caption: The STING signaling pathway is activated by cytosolic dsDNA or STING agonists.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound is best evaluated in comparison to other STING agonists and in combination with different therapeutic modalities. The following tables summarize key preclinical and clinical findings.
Table 1: Preclinical Efficacy of STING Agonists in Monotherapy and Combination Therapy
| STING Agonist | Tumor Model | Combination Agent | Key Findings |
| ADU-S100 (MIW815) | CT26 Colon Carcinoma | None | Induced tumor-specific CD8+ T-cells and tumor clearance.[5] |
| CT26 Colon Carcinoma | Anti-PD-1 | Synergistic effect, leading to stronger and more durable tumor eradication.[5] | |
| B16 Melanoma | Anti-PD-L1 or Anti-ISG15 | Improved antitumor efficacy compared to monotherapy.[6] | |
| BMS-986301 | CT26 & MC38 Murine Tumors | None | >90% regression in injected and noninjected tumors.[5] |
| CT26 Murine Tumor | Anti-PD-1 | 80% complete regression of injected and noninjected tumors.[5][7] | |
| SB 11285 | Rodent Tumor Models | None | Reduced tumor volumes.[8] |
| Rodent Tumor Models | Anti-CTLA-4 or Anti-PD-1 | Amplified anti-tumor effect.[8][9] | |
| diABZI | Murine Colorectal Cancer | IDO Inhibitor (1-MT) | Significantly inhibited tumor growth, superior to a three-drug combination.[10][11] |
| cGAMP | Murine Tumor Models | COX-2 Inhibitor (Celecoxib) | Inhibited tumor growth compared to either monotherapy.[12] |
Table 2: Clinical Trial Data for STING Agonists
| STING Agonist | Trial Phase | Tumor Types | Combination Agent | Objective Response Rate (ORR) / Key Outcomes |
| ADU-S100 (MIW815) | Phase 1 | Advanced/Metastatic Solid Tumors & Lymphomas | None | Single confirmed partial response.[5] |
| Phase 1 | Advanced/Metastatic Solid Tumors & Lymphomas | Spartalizumab (anti-PD-1) | Several partial responses.[5] | |
| MK-1454 (Ulevostinag) | Phase 1 | Advanced Solid Tumors & Lymphomas | Pembrolizumab (anti-PD-1) | 24% partial response rate; median 83% reduction in tumor burden in injected and non-injected tumors.[13][14] |
| Phase 2 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Pembrolizumab (anti-PD-1) | 50% (4 of 8) of patients had a complete or partial response in the combination arm vs. 10% (1 of 10) in the monotherapy arm.[15] | |
| SB 11285 | Phase 1a/1b | Advanced Solid Tumors | Atezolizumab (anti-PD-L1) | Ongoing; evaluating safety, tolerability, and initial efficacy.[16][17] |
| BMS-986301 | Phase 1 | Advanced Solid Cancers | Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4) | Ongoing; evaluating safety and optimal dosing.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
In Vivo Murine Tumor Model Efficacy Study
A typical experimental workflow to assess the efficacy of a STING agonist is as follows:
Caption: Workflow for evaluating STING agonist efficacy in a murine tumor model.
1. Cell Culture and Tumor Inoculation:
-
Tumor cell lines (e.g., CT26 colon carcinoma, B16F10 melanoma) are cultured in appropriate media.
-
Female BALB/c or C57BL/6 mice (6-8 weeks old) are subcutaneously inoculated with a specific number of tumor cells (e.g., 1 x 10^6 CT26 cells) in the flank.[18]
2. Treatment Administration:
-
When tumors reach a volume of approximately 50-100 mm³, mice are randomized into treatment groups.
-
This compound is administered, often intratumorally (i.t.), at a specified dose and schedule (e.g., 50 µg, three times a week for two weeks).[19][20] For systemic administration, intravenous (i.v.) or intraperitoneal (i.p.) routes can be used.
-
Combination agents, such as anti-PD-1 antibodies, are typically administered i.p. at a standard dose (e.g., 200 µg per mouse).
3. Efficacy Assessment:
-
Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored.
-
The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival studies are also common.
4. Immunophenotyping by Flow Cytometry:
-
At the end of the study, tumors and spleens are harvested.
-
Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) to quantify immune cell populations within the tumor microenvironment and systemically.
Overcoming Resistance: Logical Relationships
STING agonists can overcome resistance to immunotherapy through a multi-step process that transforms the tumor microenvironment.
Caption: Logical flow of how STING agonists overcome immunotherapy resistance.
Conclusion
This compound and similar compounds represent a promising strategy to overcome resistance to cancer immunotherapy. Preclinical and early clinical data demonstrate their ability to induce robust anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors. The provided data and protocols offer a framework for researchers to design and evaluate novel therapeutic strategies incorporating STING agonists. Further research is warranted to optimize dosing, delivery methods, and combination therapies to maximize the clinical benefit of this exciting class of immunomodulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing immunotherapy outcomes by targeted remodeling of the tumor microenvironment via combined cGAS-STING pathway strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ascopubs.org [ascopubs.org]
- 10. STING agonist and IDO inhibitor combination therapy inhibits tumor progression in murine models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib promotes the efficacy of STING-targeted therapy by increasing antitumor CD8+ T-cell functions via modulating glucose metabolism of CD11b+ Ly6G+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bionews.com [bionews.com]
- 14. pf-media.co.uk [pf-media.co.uk]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Representative STING Agonist Against Current Cancer Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Stimulator of Interferon Genes (STING) agonist against established and emerging cancer immunotherapies. The data and methodologies presented are synthesized from publicly available preclinical and clinical research on various STING agonists, offering a framework for evaluating their therapeutic potential.
Introduction to STING Agonists in Cancer Immunotherapy
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often present in the tumor microenvironment due to tumor cell instability and death.[1][2][3][4] Activation of the STING protein, located on the endoplasmic reticulum, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][5][6][7] This, in turn, enhances antigen presentation, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, and can remodel the tumor microenvironment from immunologically "cold" to "hot," making it more susceptible to immune-mediated killing.[8][9]
STING agonists are molecules designed to pharmacologically activate this pathway, thereby stimulating a robust anti-tumor immune response.[9][10] They are being investigated as monotherapies and in combination with other immunotherapies, such as immune checkpoint inhibitors, to overcome treatment resistance.[10][11][12][13] Several STING agonists, including cyclic dinucleotide (CDN) analogs (e.g., ADU-S100, BMS-986301) and non-CDN small molecules (e.g., SB 11285), are currently in various stages of preclinical and clinical development.[8][14]
Mechanism of Action: The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway by a STING agonist initiates a cascade of events leading to an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway activated by a representative STING agonist.
Comparative Performance Data
The following tables summarize preclinical data for a representative STING agonist compared to other immunotherapies. Data is illustrative and compiled from various studies on different STING agonists.
Table 1: Monotherapy Antitumor Efficacy in Syngeneic Mouse Models
| Therapy | Mouse Model | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Key Cytokine Induction (Fold Change) | Reference |
| Representative STING Agonist | B16-F10 Melanoma | 60-80% | 20-40% | IFN-β: >100, CXCL10: >50, CCL5: >30 | [15][16][17] |
| CT26 Colon Carcinoma | 50-70% | 15-30% | IFN-β: >80, TNF-α: >20 | [15] | |
| Anti-PD-1 Antibody | B16-F10 Melanoma | 20-40% | 0-10% | IFN-γ: ~5-10 | [12] |
| CT26 Colon Carcinoma | 30-50% | 10-20% | IFN-γ: ~10-15 | [12] | |
| Anti-CTLA-4 Antibody | B16-F10 Melanoma | 15-30% | 0-5% | IL-2: ~5 | [18] |
Table 2: Combination Therapy Antitumor Efficacy in Syngeneic Mouse Models
| Combination Therapy | Mouse Model | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Change in Tumor-Infiltrating Lymphocytes (TILs) | Reference |
| STING Agonist + Anti-PD-1 | B16-F10 Melanoma (PD-1 resistant) | >90% | >60% | Increased CD8+ T cells, NK cells; Decreased MDSCs | [12] |
| 4T1 Breast Cancer | 70-85% | 40-50% | Enhanced CD8+/Treg ratio | [11] | |
| STING Agonist + Carboplatin (B1684641) | High-Grade Serous Ovarian Cancer | Significantly enhanced vs. either agent alone | N/A | Increased CD8+ T cells | [11] |
| Anti-PD-1 + Anti-CTLA-4 | B16-F10 Melanoma | 50-70% | 20-30% | Increased CD8+ T cells | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist efficacy. Below are representative protocols for key experiments.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of a STING agonist as a monotherapy and in combination with a checkpoint inhibitor in a syngeneic mouse model.
Methodology:
-
Cell Culture: Murine tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) are cultured under standard conditions.
-
Tumor Implantation: 6-8 week old female C57BL/6 or BALB/c mice are subcutaneously inoculated with 1x10^6 tumor cells in the flank.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (intratumoral or systemic)
-
STING Agonist (e.g., 25-50 µg, intratumoral injection, twice a week)
-
Anti-PD-1 antibody (e.g., 200 µg, intraperitoneal injection, twice a week)
-
STING Agonist + Anti-PD-1 antibody
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Mice are euthanized when tumors exceed a predetermined size or show signs of ulceration. Survival is monitored.
-
Data Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined. Survival data is analyzed using Kaplan-Meier curves.
Caption: Workflow for an in vivo antitumor efficacy study.
Cytokine Induction Assay
Objective: To quantify the induction of key cytokines following STING agonist treatment in vitro and in vivo.
Methodology:
-
In Vitro:
-
In Vivo:
-
Treat tumor-bearing mice with the STING agonist as per the efficacy study protocol.
-
Collect blood samples at various time points (e.g., 6, 24, 48 hours) post-treatment.
-
Isolate plasma or serum.
-
-
Quantification:
-
Data Analysis: Calculate the fold change in cytokine levels compared to vehicle-treated controls.
Immune Cell Profiling by Flow Cytometry
Objective: To characterize changes in the immune cell composition within the tumor microenvironment after treatment.
Methodology:
-
Tumor Digestion: At the study endpoint, excise tumors from treated and control mice. Mechanically and enzymatically digest the tumors to create a single-cell suspension.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell types (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).
-
For intracellular markers (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic cells), perform fixation and permeabilization steps followed by intracellular staining.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage and absolute number of different immune cell populations within the tumor.
Logical Comparison of Therapeutic Approaches
STING agonists represent a distinct immunotherapeutic strategy compared to checkpoint inhibitors and adoptive cell therapies.
Caption: Logical relationship and synergy between different immunotherapy classes.
Conclusion
STING agonists are a promising class of cancer immunotherapies that function by activating the innate immune system to generate a potent, T-cell-mediated anti-tumor response. Preclinical data strongly support their efficacy, particularly in combination with immune checkpoint inhibitors, where they can overcome resistance by transforming the tumor microenvironment. The comparative data and standardized protocols provided in this guide offer a framework for the continued development and benchmarking of novel STING agonists. Future research and clinical trials will be crucial to fully define their therapeutic role in oncology.[10][21]
References
- 1. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. The cGAS-STING pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 11. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current landscape of immunotherapy in solid tumours - Medical Independent [medicalindependent.ie]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Scilit [scilit.com]
Independent Validation of STING Agonist Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[1][2][3] This guide provides a comparative analysis of key STING agonists, offering insights into their mechanisms of action and performance, supported by experimental data. While direct comparative data for a compound designated "STING agonist-34" is not publicly available, this guide focuses on well-characterized alternatives to provide a benchmark for evaluation.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be assessed through various parameters, including their potency in inducing Type I IFN, their binding affinity to the STING protein, and their in vivo anti-tumor activity. The following table summarizes key performance indicators for representative STING agonists.
| Parameter | diABZI (non-CDN) | MSA-2 (non-CDN) | 2'3'-cGAMP (endogenous CDN ligand) |
| EC50 for human STING (IFN-β induction) | 130 nM[4][5][6][7] | 8.3 µM (WT isoform)[8] | ~8 µg/mL (~23 µM) for comparable IFN-β release to α-Mangostin[9] |
| EC50 for mouse STING (IFN-β induction) | 186 nM[4][5][6][7] | Not explicitly stated | Not explicitly stated |
| In Vivo Anti-Tumor Efficacy | Significant tumor growth inhibition and improved survival in a mouse model at 1.5 mg/kg (i.v.)[5][6][7] | Dose-dependent antitumor activity with complete tumor regressions in 80-100% of mice (oral, s.c., or i.t. administration)[8] | Significant antitumor activity in mice at 20 mg/kg, leading to reduced tumor volume and increased survival.[10] |
| Key Features | Systemically active[5][6][7] | Orally bioavailable[8][11] | Endogenous ligand, often used as a benchmark[10][12] |
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is a critical component of the innate immune system. It detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.
Figure 1: The cGAS-STING signaling cascade.
Upon binding dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons. STING activation also leads to the activation of NF-κB, which promotes the expression of other pro-inflammatory cytokines.[9]
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation and comparison of STING agonists. Below are protocols for key experiments used to validate the mechanism of action and efficacy of these compounds.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a STING agonist to the STING protein within a cellular context.
Methodology:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or other appropriate cell lines known to express STING.
-
Compound Treatment: Treat the cells with the STING agonist at various concentrations or with a vehicle control for a specified duration.
-
Thermal Challenge: Heat the cell suspensions at a gradient of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells through freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated, denatured protein) by centrifugation.
-
Protein Analysis: Analyze the amount of soluble STING protein at each temperature using Western blotting or other quantitative protein detection methods. A ligand-bound protein will exhibit increased thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Cytokine Quantification by ELISA
Objective: To quantify the production of STING-dependent cytokines, such as IFN-β, following treatment with a STING agonist.
Methodology:
-
Cell Seeding: Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or THP-1 monocytes) in a multi-well plate.
-
Compound Stimulation: Treat the cells with a serial dilution of the STING agonist or a control compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a specific antibody pair for the cytokine of interest (e.g., IFN-β). The assay involves capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and then adding a substrate that produces a measurable colorimetric or fluorescent signal.
-
Data Analysis: Quantify the cytokine concentration by comparing the signal to a standard curve generated with known concentrations of the recombinant cytokine.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in an immunocompetent animal model.
Methodology:
-
Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal survival.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups to determine the anti-tumor efficacy of the STING agonist.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist cGAMP enhances anti-tumor activity of CAR-NK cells against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of STING Agonist-34: A Guide to Safe Laboratory Practices
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with STING Agonist-34. This document provides immediate, actionable information on personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment and maintain experimental integrity.
STING (Stimulator of Interferon Genes) agonists are potent immunomodulatory compounds that activate the innate immune system. Due to their high potency and potential for systemic effects, such as cytokine release syndrome, stringent safety measures are imperative during handling. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a cautious approach is warranted. Based on the activity of similar novel pharmaceutical compounds, it is prudent to operate within a low Occupational Exposure Band (OEB), targeting an airborne concentration of less than 1-10 µg/m³.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form, which presents a higher risk of aerosolization.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face Powered Air-Purifying Respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and accidental exposure.
| Procedure | Guidance |
| Spill Cleanup | - Evacuate the area.- Wear appropriate PPE as outlined for handling powders.- For powder spills, gently cover with a damp paper towel to avoid raising dust.- For liquid spills, absorb with an inert material (e.g., vermiculite, sand).- Collect all spill material into a sealed, labeled hazardous waste container.- Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with water. |
| Waste Disposal | - All disposable materials that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, vials) should be considered hazardous waste.- Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.- Dispose of hazardous waste according to institutional and local regulations. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for handling this potent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
